1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
1-(thiophen-2-ylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-14-7/h1-3,5-6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNFNMPTAAHNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Physicochemical Profiling of 1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic Acid: Exact Mass and Analytical Methodologies
Executive Summary
In modern drug discovery, the precise physicochemical characterization of heterocyclic building blocks is a non-negotiable prerequisite for successful lead optimization. 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid is a highly versatile bifunctional scaffold. It combines the bioisosteric properties of a thiophene ring with the hydrogen-bonding and metal-coordinating capabilities of an imidazole-4-carboxylic acid moiety. This specific structural topology is frequently leveraged in the design of metallo-β-lactamase inhibitors and angiotensin II receptor (AT1) antagonists [1].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative guide to the exact mass determination, high-resolution mass spectrometry (HRMS) profiling, and synthetic validation of this critical compound.
Physicochemical Profiling & Theoretical Mass Calculations
Before initiating any mass spectrometry workflow, establishing the theoretical exact mass (monoisotopic mass) is mandatory. Unlike the average molecular weight—which accounts for the natural abundance of isotopes (e.g., 13C , 34S )—the exact mass is calculated using only the most abundant isotope of each constituent element.
The molecular formula for 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid is C9H8N2O2S . The presence of sulfur and oxygen introduces a unique isotopic signature due to their negative mass defects relative to their nominal masses.
Table 1: Physicochemical Properties
| Property | Value | Analytical Significance |
| Chemical Formula | C9H8N2O2S | Defines elemental composition. |
| Average Molecular Weight | 208.24 g/mol | Used for bulk stoichiometric calculations. |
| Monoisotopic Exact Mass | 208.0306 Da | Target mass for HRMS neutral species. |
| [M+H]+ Exact Mass | 209.0379 Da | Primary target in ESI Positive Mode. |
| [M-H]- Exact Mass | 207.0234 Da | Primary target in ESI Negative Mode. |
| Mass Defect | +0.0306 Da | Differentiates from isobaric interferences. |
Table 2: Elemental Composition Breakdown (Monoisotopic)
| Element | Isotope | Count | Exact Mass Contribution (Da) |
| Carbon (C) | 12C | 9 | 108.0000 |
| Hydrogen (H) | 1H | 8 | 8.0626 |
| Nitrogen (N) | 14N | 2 | 28.0061 |
| Oxygen (O) | 16O | 2 | 31.9898 |
| Sulfur (S) | 32S | 1 | 31.9721 |
| Total | 22 | 208.0306 |
High-Resolution Mass Spectrometry (HRMS) Methodology
To experimentally verify the exact mass of C9H8N2O2S, a Liquid Chromatography-Electrospray Ionization-Time of Flight Mass Spectrometry (LC-ESI-TOF-MS) workflow is employed. The protocol below is designed with intrinsic causality, explaining the chemical rationale behind each parameter [2].
Step-by-Step LC-ESI-TOF-MS Protocol
-
Sample Preparation :
-
Action: Dissolve the compound in LC-MS grade Dimethyl Sulfoxide (DMSO) to a 1 mg/mL stock, then dilute to 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA).
-
Causality: The zwitterionic nature of the compound requires DMSO for initial solubilization. Dilution in 0.1% FA (pH ~2.7) ensures the basic imidazole nitrogen (pKa ~6.5) is fully protonated prior to aerosolization, maximizing the [M+H]+ ion yield.
-
-
Chromatographic Separation :
-
Action: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% FA) over 5 minutes.
-
Causality: The thiophene ring provides moderate hydrophobicity, allowing the molecule to be retained on the C18 stationary phase. The gradient ensures sharp peak focusing and separates the analyte from any unreacted highly polar precursors (e.g., imidazole core).
-
-
Mass Spectrometry Acquisition :
-
Action: Operate the TOF-MS in positive ESI mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.
-
Causality: These parameters provide optimal thermal energy to evaporate the aqueous/organic droplets without inducing in-source fragmentation of the fragile carboxylic acid group.
-
-
Self-Validating Lock Mass Calibration :
-
Action: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.
-
Causality: TOF flight tubes are highly sensitive to ambient thermal expansion. The continuous reference infusion acts as a self-validating system; if the lock mass drifts by >2 ppm, the acquisition software automatically invalidates the run, ensuring absolute trustworthiness of the 209.0379 m/z measurement.
-
Caption: High-Resolution LC-ESI-TOF-MS workflow for exact mass verification and isotopic profiling.
Synthetic Pathway and Structural Verification
When synthesizing 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid for biological assays, structural integrity must be guaranteed. The standard synthetic route involves an SN2 alkylation followed by basic saponification[3].
Step-by-Step Synthetic Protocol
-
N-Alkylation of the Imidazole Core :
-
Action: Dissolve methyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate ( K2CO3 , 2.0 eq) and 2-(chloromethyl)thiophene (1.2 eq). Stir at 80°C for 4 hours.
-
Causality: K2CO3 is chosen because it is basic enough to deprotonate the imidazole N-H (pKa ~14) but mild enough to prevent premature hydrolysis of the methyl ester. DMF acts as a polar aprotic solvent, drastically accelerating the SN2 nucleophilic attack of the imidazole anion onto the electrophilic chloromethyl carbon.
-
-
Saponification (Ester Hydrolysis) :
-
Action: Isolate the intermediate ester and dissolve in a 3:1 mixture of Tetrahydrofuran (THF) and Water. Add Lithium Hydroxide monohydrate (LiOH· H2O , 3.0 eq). Stir at room temperature for 12 hours.
-
Causality: The THF/water co-solvent system ensures both the organic ester and the inorganic hydroxide salt remain in a homogenous phase, maximizing collision frequency.
-
-
Self-Validating Isolation (Isoelectric Precipitation) :
-
Action: Acidify the reaction mixture dropwise with 1M HCl until pH 4.0 is reached. Filter the resulting white precipitate.
-
Causality: This step is intrinsically self-validating. The target molecule is a zwitterion (basic imidazole, acidic carboxylate). By adjusting the pH to exactly 4.0 (the calculated isoelectric point), the molecule reaches its net-zero charge state, minimizing aqueous solubility and forcing it to precipitate cleanly out of solution. If precipitation fails, it indicates incomplete saponification.
-
Caption: Synthetic workflow for 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid via SN2 alkylation.
Applications in Drug Discovery
The exact mass verification of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid is not merely an academic exercise; it is a critical quality control step in pharmaceutical manufacturing.
Compounds bearing this specific 1,4-disubstituted imidazole architecture are heavily utilized as to combat antibiotic-resistant bacteria [4]. The thiophene ring acts as a lipophilic anchor to engage hydrophobic pockets within the enzyme, while the imidazole-carboxylic acid motif chelates the catalytic zinc ions ( Zn2+ ) in the active site. Ensuring the exact mass is correct (208.0306 Da) confirms that no oxidative degradation of the thiophene sulfur (which would shift the mass by +15.9949 Da to the sulfoxide) has occurred during storage or synthesis.
References
-
Title : PubChem Compound Summary for 1H-Imidazole-4-carboxylic acid derivatives Source : National Center for Biotechnology Information (NCBI) URL :[Link]
-
Title : High-Resolution Mass Spectrometry in Drug Discovery and Development Source : American Society for Mass Spectrometry (ASMS) URL :[Link]
-
Title : Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies Source : National Institutes of Health (NIH) / PubMed URL :[Link]
- Title: Application of 1-substituted-1H-imidazole-2-carboxylic acid compounds in preparation of metal β-lactamase inhibitor (Patent CN111187218A)
1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid pKa value and ionization states
An In-depth Technical Guide to the pKa and Ionization States of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the acid dissociation constants (pKa) and corresponding ionization states of the novel heterocyclic compound, 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid. As no direct experimental pKa value for this specific molecule is publicly available, this document synthesizes information from analogous structures, examines the electronic effects of the constituent moieties, and outlines robust experimental and computational methodologies for its precise determination. Understanding the ionization profile of this molecule is critical for applications in drug discovery and development, where properties such as solubility, membrane permeability, and target binding are intimately linked to its protonation state.
Introduction: The Significance of pKa in Drug Development
The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution. In the context of drug development, the pKa value of a molecule is paramount as it dictates the extent of its ionization at a given pH. The ionization state of a drug candidate profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. For a molecule such as 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid, which possesses both acidic (carboxylic acid) and basic (imidazole) functionalities, a thorough understanding of its pKa values is essential for predicting its behavior in physiological environments and for optimizing its formulation and delivery.
Molecular Structure and Functional Group Analysis
The structure of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid incorporates three key components: an imidazole ring, a carboxylic acid group, and a thiophene-2-ylmethyl substituent. The interplay of the electronic properties of these groups will determine the overall acidic and basic characteristics of the molecule.
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Imidazole Moiety : Imidazole is an amphoteric heterocycle, meaning it can act as both a weak acid and a weak base.[1][2] The pyrrole-like nitrogen (-NH-) is weakly acidic, with a pKa of approximately 14.5, while the pyridine-like nitrogen (=N-) is basic, with the pKa of its conjugate acid being around 7.[2]
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Carboxylic Acid Moiety : The carboxylic acid group (-COOH) is inherently acidic and will readily donate a proton.
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Thiophen-2-ylmethyl Substituent : Thiophene is an aromatic heterocycle that is considered electron-rich. The thiophen-2-ylmethyl group attached to the N1 position of the imidazole ring will exert an electron-donating effect through induction, which will influence the pKa values of both the imidazole and carboxylic acid groups.
Predicted pKa Values and Ionization States
Direct experimental data for the target molecule is not available. However, we can estimate the pKa values by considering the pKa of the parent compound, imidazole-4-carboxylic acid, and the electronic influence of the thiophen-2-ylmethyl substituent.
For the parent, 1H-imidazole-4-carboxylic acid, a predicted pKa value is approximately 2.69 (±0.10).[3][4] This value primarily corresponds to the deprotonation of the carboxylic acid group. The basic pKa of the imidazole ring in this parent molecule is also of interest.
The electron-donating nature of the thiophen-2-ylmethyl group at the N1 position will increase the electron density on the imidazole ring. This will make the pyridine-like nitrogen more basic (increasing its pKa) and the carboxylic acid slightly less acidic (increasing its pKa).
Estimated pKa Values for 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid:
| Ionizable Group | Estimated pKa | Predominant Species at pH 7.4 |
| Carboxylic Acid (pKa₁) | ~3.0 - 4.0 | Carboxylate (Anion) |
| Imidazole (pKa₂) | ~6.5 - 7.5 | Neutral and Protonated (Cation) |
Ionization States at Different pH Ranges:
The molecule will exist in different ionization states depending on the pH of the surrounding environment.
-
Strongly Acidic pH (pH < pKa₁): Both the carboxylic acid and the imidazole ring will be protonated, resulting in a net positive charge (cationic form).
-
Moderately Acidic pH (pKa₁ < pH < pKa₂): The carboxylic acid will be deprotonated (carboxylate), while the imidazole ring remains protonated, leading to a zwitterionic form.
-
Physiological pH and Weakly Basic pH (pKa₂ < pH): The carboxylic acid will be deprotonated, and the imidazole ring will be in its neutral form, resulting in a net negative charge (anionic form).
Below is a graphical representation of the ionization equilibria.
Caption: Ionization equilibria of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid.
Methodologies for pKa Determination
To obtain precise pKa values, experimental and computational approaches are necessary.
Experimental Determination
A. Potentiometric Titration
This is a widely used and straightforward method for pKa determination.[5]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a sample of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments. Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
B. UV-Visible Spectroscopy
This method relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.
Experimental Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent.
-
Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration.
-
Spectral Measurement: Record the UV-Vis spectrum for each sample.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against pH. The resulting sigmoidal curve can be analyzed to determine the pKa values.[6]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining pKa values, especially for complex molecules with multiple ionizable groups.[6][7][8] The chemical shifts of nuclei near the ionization site are sensitive to the protonation state.[9]
Experimental Protocol:
-
Sample Preparation: Prepare a series of samples of the compound in a suitable deuterated solvent (e.g., D₂O) with varying pD values (the pH equivalent in D₂O).
-
NMR Measurement: Acquire ¹H or ¹³C NMR spectra for each sample.
-
Data Analysis: Plot the chemical shift of a specific nucleus (e.g., a proton on the imidazole ring) as a function of pD. The pKa can be determined from the inflection point of the resulting sigmoidal plot.[9]
Computational pKa Prediction
In silico methods provide a rapid and cost-effective way to estimate pKa values. These methods are particularly useful in the early stages of drug discovery.
A. Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that can be used to calculate the Gibbs free energy of deprotonation, from which the pKa can be derived.[10][11]
Computational Workflow:
-
Structure Optimization: Optimize the 3D structures of the protonated and deprotonated forms of the molecule in both the gas phase and in a simulated aqueous environment (using a continuum solvation model like PCM).[10]
-
Energy Calculation: Calculate the Gibbs free energies of all species.
-
pKa Calculation: Use the calculated free energy of deprotonation to determine the pKa value.
Caption: Workflow for computational pKa prediction using DFT.
Conclusion
The pKa values of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid are crucial determinants of its physicochemical and biological properties. Based on the analysis of its constituent functional groups, it is predicted to have two pKa values corresponding to the carboxylic acid and imidazole moieties. For definitive values, a combination of experimental techniques such as potentiometric titration, UV-Vis spectroscopy, or NMR spectroscopy, alongside computational predictions, is recommended. This comprehensive understanding of its ionization behavior will empower researchers and drug development professionals to make informed decisions in the design and optimization of new therapeutic agents.
References
-
Rezaei-Sameti, M. (2007). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 19(7), 5727-5736. [Link]
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Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1438-1441. [Link]
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de la Cruz, X., López, X., & Luque, F. J. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(17), 7852-7861. [Link]
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LookChem. (n.d.). 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]
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de la Cruz, X., López, X., & Luque, F. J. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. ResearchGate. [Link]
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Química Orgánica. (n.d.). Basic behavior of pyrrole, thiophene and furan. Retrieved from [Link]
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Semantic Scholar. (n.d.). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Retrieved from [Link]
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Al-Iraqi, M. A. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. [Link]
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ResearchGate. (2025, August 6). Calculation of the pKa of 1-(o-Hydroxyphenyl) imidazole carboxylic esters using the ab initio, DFT and PCM-UAHF models. [Link]
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Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012, July 25). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link]
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K-L., K., et al. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem. Retrieved from [Link]
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Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]
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Sabela, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]
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Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
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Pharmacokinetic profiling of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
An In-depth Technical Guide to the Pharmacokinetic Profiling of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
Executive Summary
The journey of a novel chemical entity from a promising hit to a viable clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid, a compound of interest featuring a thiophene-substituted imidazole core. Given the absence of extensive public data on this specific molecule, this document serves as a strategic whitepaper, outlining the essential in vitro and in vivo studies required to elucidate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By integrating established protocols with the underlying scientific rationale, this guide is designed to empower researchers and drug development professionals to generate a robust PK data package, enabling informed decision-making in the progression of this and similar candidate compounds.
Introduction: The Imperative of Early Pharmacokinetic Assessment
1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole carboxylic acid moiety linked to a thiophene group. The imidazole ring is a common feature in many biologically active compounds and can influence properties like solubility and metabolic stability. The presence of a carboxylic acid group suggests potential for pH-dependent solubility and interactions with transporters, while the thiophene ring may be susceptible to oxidative metabolism.[1][2] A comprehensive understanding of a drug candidate's interaction with a biological system is fundamental to its development.[3] Early and accurate ADME profiling is essential to mitigate the risk of late-stage failures, which are often attributed to poor pharmacokinetic properties.[4][5]
This guide provides a structured, multi-tiered approach to characterizing the pharmacokinetic profile of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid, from fundamental physicochemical properties to in vivo evaluation in preclinical models.
Foundational Physicochemical Characterization
Before embarking on complex biological assays, a solid understanding of the molecule's intrinsic physicochemical properties is paramount. These properties often govern its subsequent behavior in biological systems.
Aqueous Solubility
Causality: Solubility is a critical determinant of oral absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor solubility is a frequent cause of low oral bioavailability.[6] The carboxylic acid moiety of the target compound suggests that its solubility will be highly dependent on pH.
Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers at pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid to vials containing each buffer.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute if necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]
-
Data Analysis: Report the solubility in µg/mL or µM at each pH.
Lipophilicity (LogD)
Causality: Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key predictor of its ability to cross biological membranes. The octanol-water partition coefficient (LogP for the neutral species, LogD for a given pH) is a standard measure. For an ionizable molecule like our target compound, determining the LogD at physiological pH (7.4) is crucial.[9][10]
Experimental Protocol: LogD at pH 7.4 (Shake-Flask Method)
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous buffer.
-
Partitioning: Add a known volume of the stock solution to an equal volume of n-octanol in a vial.
-
Equilibration: Shake the vial vigorously for several hours to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure clear separation of the aqueous and octanolic layers.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
| Parameter | Predicted Value | Rationale |
| Aqueous Solubility | Low at acidic pH, High at neutral/alkaline pH | The carboxylic acid group will be protonated at low pH (less soluble) and deprotonated at higher pH (more soluble). |
| LogD (pH 7.4) | 1.0 - 2.5 | Represents a balance between sufficient lipophilicity for membrane crossing and adequate aqueous solubility. |
In Vitro ADME Profiling: Predicting In Vivo Behavior
In vitro assays provide a high-throughput and cost-effective means to evaluate the ADME properties of a compound early in development, guiding lead optimization and predicting potential in vivo outcomes.[4][5][11]
Absorption: Membrane Permeability
Causality: A drug's ability to be absorbed from the gut into the bloodstream depends on its ability to cross the intestinal epithelial cell layer. This can occur via passive diffusion or with the help of transporters.
Caption: Workflow for in vitro metabolic stability assay.
Protocol: Metabolic Stability in Liver Microsomes
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human and relevant preclinical species) in a phosphate buffer. [12]2. Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM) and the cofactor NADPH. A control reaction without NADPH is run in parallel.
-
Time-Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to measure the remaining parent compound.
-
Data Analysis: The percentage of compound remaining is plotted against time. From the slope of the natural log plot, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
| Assay | Key Parameter | Desirable Outcome | Rationale |
| PAMPA | Pe (x 10-6 cm/s) | > 10 | Indicates good potential for passive absorption. |
| Caco-2 | Papp (A-B) (x 10-6 cm/s) | > 10 | Indicates good permeability across an epithelial barrier. |
| Caco-2 Efflux Ratio | (Papp B-A) / (Papp A-B) | < 2 | Suggests the compound is not a significant substrate for efflux pumps. |
| Plasma Protein Binding | % Unbound | > 1% | A higher unbound fraction generally leads to better efficacy and distribution. |
| Microsomal Stability | t1/2 (min) | > 30 | A longer half-life suggests lower intrinsic clearance and potentially better in vivo stability. |
In Vivo Pharmacokinetic Evaluation
In vivo studies in animal models are essential to understand how the various ADME properties integrate and to determine key pharmacokinetic parameters like clearance, volume of distribution, and oral bioavailability. [13][14]
Bioanalytical Method Development
Causality: A robust and validated analytical method is the cornerstone of any PK study. It ensures accurate and reliable quantification of the drug in biological matrices. LC-MS/MS is the gold standard due to its high sensitivity and selectivity. [7][15] Protocol: LC-MS/MS Method Development for Plasma Samples
-
Sample Preparation: Develop a plasma protein precipitation method. To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard. Vortex and centrifuge.
-
Chromatography: Use a C18 reversed-phase column. Develop a gradient elution method using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. [6]3. Mass Spectrometry: Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the test compound using Multiple Reaction Monitoring (MRM) for sensitive and specific detection.
-
Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability. [16]
In Vivo Study Design
Causality: Administering the drug by both intravenous (IV) and oral (PO) routes is necessary to calculate absolute oral bioavailability. The IV dose provides a baseline where 100% of the drug enters systemic circulation.
Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
IV Dosing Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Dosing Group: Administer the compound by oral gavage (e.g., 10 mg/kg) in a suitable vehicle.
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from each animal at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the compound in all plasma samples using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest observed concentration in plasma. |
| Time to Cmax | Tmax | The time at which Cmax is observed. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Half-life | t1/2 | The time required for the plasma concentration to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Oral Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUCPO / AUCIV) * (DoseIV / DosePO) * 100. |
Conclusion and Strategic Outlook
This technical guide outlines a rigorous, industry-standard workflow for the comprehensive pharmacokinetic profiling of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, researchers can build a robust data package. This integrated dataset will be instrumental in understanding the compound's disposition in the body, predicting its human pharmacokinetics, and making critical, data-driven decisions on its potential for further development as a therapeutic agent. The successful execution of this plan will provide a clear path forward, either confirming the compound's viability or highlighting specific liabilities that need to be addressed through medicinal chemistry efforts.
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Al-Tannak, N. F., & Al-Karas, A. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]
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PubMed. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. [Link]
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Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for Amide Coupling Reactions of 1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding its place in a vast array of pharmaceuticals.[1][2][3] The synthesis of amides is, therefore, one of the most frequently performed reactions in the pursuit of novel therapeutic agents.[1] This guide provides a detailed exploration of the reaction conditions for the amide coupling of a unique heterocyclic building block, 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid. This molecule, possessing both thiophene and imidazole moieties, presents distinct electronic and steric characteristics that warrant careful consideration when selecting the appropriate coupling strategy.
Direct condensation of a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[2] To overcome this, activating agents are employed to convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amine.[2][3] This document will delve into the mechanisms of common coupling reagents, provide detailed experimental protocols, and discuss potential challenges and optimization strategies.
Understanding the Substrate: 1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
Mechanism of Amide Coupling: A Tale of Activation
The success of an amide coupling reaction hinges on the efficient activation of the carboxylic acid. This is typically achieved through the use of coupling reagents that transform the hydroxyl group of the carboxylic acid into a better leaving group. Two of the most robust and widely used classes of coupling reagents are uronium/aminium salts and carbodiimides.
Uronium/Aminium Salts: The Power of HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent prized for its rapid reaction kinetics and ability to suppress racemization, a critical consideration when dealing with chiral substrates.[6][7][8] The reaction proceeds through a well-defined, two-stage process, typically in the presence of a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[6][9]
The mechanism of HATU-mediated coupling can be summarized as follows:
-
Deprotonation: The base (e.g., DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[6][10]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[6][11]
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt to generate a highly reactive OAt-active ester.[6][7][10]
-
Aminolysis: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.[7][10]
The superior performance of HATU is often attributed to the "7-aza effect" of the HOAt leaving group, which is believed to stabilize the transition state through anchimeric assistance.[7]
Carbodiimides: The EDC/HOBt System
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are another popular class of coupling reagents.[12][13] They are often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions, particularly racemization.[12][13][14]
The EDC/HOBt coupling mechanism involves these key steps:
-
O-Acylisourea Formation: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Active Ester Formation: This intermediate can either react directly with the amine or, more favorably, be intercepted by HOBt to form an HOBt-active ester.[14] This active ester is more stable than the O-acylisourea and less prone to side reactions.
-
Aminolysis: The amine attacks the active ester to yield the amide product.
A significant advantage of EDC is that the urea byproduct is water-soluble, simplifying purification through an aqueous workup.[15][16]
Visualizing the Workflow
To provide a clear overview of the general amide coupling process, the following workflow diagram illustrates the key stages from starting materials to the final purified product.
Caption: General workflow for amide coupling reactions.
Experimental Protocols
The following protocols are designed as a starting point for the amide coupling of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific amine used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that are sterically hindered or less nucleophilic.
Materials:
-
1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).[6][14]
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a cost-effective alternative to HATU and is particularly advantageous due to the water-solubility of its byproducts.
Materials:
-
1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[17]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Comparative Data and Reagent Selection
The choice of coupling reagent is a critical parameter that can significantly impact the yield and purity of the final product. The following table provides a general comparison to aid in the selection process.
| Coupling Reagent System | Base | Typical Solvent(s) | Key Advantages | Potential Side Reactions/Drawbacks |
| HATU | DIPEA | DMF, DCM | High efficiency, rapid kinetics, low racemization.[6][8] | Higher cost, potential for guanidinylation of the amine with excess reagent.[6] |
| EDC/HOBt | DIPEA, TEA | DCM, DMF | Cost-effective, water-soluble urea byproduct simplifies workup.[15] | Can form N-acylurea byproduct, potential for racemization without HOBt.[13][15] |
| DCC/DMAP | DIPEA, TEA | DCM | Inexpensive. | Dicyclohexylurea (DCU) byproduct is often difficult to remove by chromatography.[14][15] |
Troubleshooting and Optimization
Low or No Yield:
-
Inadequate Activation: Ensure the coupling reagent is fresh and has been stored properly. Consider pre-activation of the carboxylic acid for a short period before adding the amine.[15]
-
Poor Nucleophilicity of the Amine: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a more potent coupling reagent like HATU is recommended.[14][15] Increasing the reaction temperature or time may also be beneficial.
-
Steric Hindrance: For sterically demanding carboxylic acids or amines, HATU is generally the preferred choice.[8] In very challenging cases, conversion of the carboxylic acid to an acid chloride may be necessary.[18]
Side Reactions:
-
Racemization: For chiral carboxylic acids, the use of additives like HOBt or HOAt (inherent in HATU) is crucial to suppress racemization.[7][13] Performing the reaction at lower temperatures can also be beneficial.
-
N-acylurea Formation (with carbodiimides): This occurs when the O-acylisourea intermediate rearranges before being intercepted by the amine.[15] Using an additive like HOBt and ensuring a sufficient concentration of the amine can minimize this side reaction.
-
Guanidinylation (with HATU): This can happen if HATU is used in large excess, where the amine attacks the guanidinium carbon of the reagent.[6] Careful control of stoichiometry is important.
Purification Challenges:
-
Removal of Byproducts: An aqueous workup is essential for removing unreacted starting materials and byproducts. A dilute acid wash removes basic impurities (e.g., unreacted amine, DIPEA), while a dilute base wash removes acidic impurities (e.g., unreacted carboxylic acid, HOBt).[15]
-
Chromatography: A gradient elution from a less polar to a more polar solvent system is typically effective for silica gel chromatography. For highly polar products, reverse-phase chromatography may be necessary.[15]
Conclusion
The successful amide coupling of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid is readily achievable with a systematic approach to reaction design and execution. By understanding the underlying mechanisms of common coupling reagents like HATU and EDC/HOBt, researchers can make informed decisions to optimize reaction conditions. The provided protocols offer a solid foundation for experimentation, and the troubleshooting guide addresses common challenges encountered in amide bond formation. With careful attention to stoichiometry, reaction monitoring, and purification techniques, these methods will empower scientists to efficiently synthesize novel amide derivatives for their research and drug discovery endeavors.
References
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- HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
- N,N-Diisopropylethylamine: Application, synthesis and toxicity - ChemicalBook.
- A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator | Organic Process Research & Development - ACS Public
- H
- Amine to Amide Mechanism - H
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
- HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech.
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
- Process optimization for acid-amine coupling: a c
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
- Coupling Reagents - Aapptec Peptides.
- Amide coupling reaction in medicinal chemistry.
- 1-(thiophen-2-ylmethyl)-1H-benzimidazole - PMC - NIH.
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
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Application Note: Preclinical In Vitro Profiling of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid Primary Target: Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2)
Mechanistic Rationale & Pharmacophore Analysis
The therapeutic stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) has emerged as a primary strategy for treating chronic kidney disease (CKD)-associated anemia and ischemic conditions. The principal oxygen sensors in this pathway are the non-heme iron-dependent prolyl hydroxylase domain (PHD) enzymes, predominantly PHD2[1].
The compound 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid is designed as a competitive inhibitor of the PHD2 co-substrate, 2-oxoglutarate (2-OG).
-
The Imidazole-4-carboxylic acid core: Acts as a highly effective 2-OG bioisostere. The carboxylic acid moiety, alongside the imidazole nitrogen, bidentately chelates the active site Fe(II) required for catalytic activity[2].
-
The Thiophen-2-ylmethyl substituent: Extends into the hydrophobic substrate-binding pocket normally occupied by the aliphatic chain of 2-OG or the Pro564/Pro402 residues of the HIF-1α Oxygen-Dependent Degradation Domain (CODD), significantly enhancing binding affinity and residence time.
By displacing 2-OG, the compound halts the hydroxylation of HIF-1α. Unhydroxylated HIF-1α evades recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase, escaping proteasomal degradation and translocating to the nucleus to drive the transcription of erythropoietic and angiogenic genes[3].
Pathway Visualization
Caption: Mechanism of HIF-1α stabilization via competitive PHD2 inhibition by imidazole-4-carboxylic acid derivatives.
In Vitro Assay Protocols
To rigorously evaluate this compound, a self-validating two-tier testing funnel is required: a cell-free biochemical assay to confirm direct target engagement, followed by a cell-based functional assay to verify membrane permeability and phenotypic efficacy.
Protocol A: Cell-Free PHD2 TR-FRET Enzymatic Assay
This assay measures the direct inhibition of PHD2-mediated hydroxylation of a biotinylated HIF-1α peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[1].
Causality & Assay Integrity (E-E-A-T):
-
Iron Maintenance: PHD2 strictly requires iron in the ferrous Fe(II) state. L-ascorbate must be freshly prepared and added to the buffer to prevent the spontaneous oxidation of Fe(II) to Fe(III), which would artificially inactivate the enzyme and yield false-positive inhibition[3].
-
Chelator Exclusion: Standard lysis and assay buffers often contain EDTA or EGTA. These must be strictly excluded, as they will strip Fe(II) from the PHD2 active site, destroying the assay window[3].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Assay Buffer containing 50 mM HEPES (pH 7.5), 50 mM KCl, 0.01% Tween-20, and 0.1% BSA. Immediately prior to use, supplement with 1 μM FeSO₄ and 1 mM L-ascorbate[4].
-
Compound Plating: Dispense 100 nL of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid (10-point dose-response, 3-fold dilutions from 100 μM top concentration in 100% DMSO) into a 384-well low-volume white microplate.
-
Enzyme Pre-incubation: Add 5 μL of recombinant human PHD2 (final concentration 10 nM). Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the active site.
-
Reaction Initiation: Add 5 μL of substrate mix containing 50 nM biotinylated HIF-1α CODD peptide (residues 556-574) and 1 μM 2-OG (set near its Km to sensitize the assay to competitive inhibitors)[4]. Incubate for 30 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 μL of detection mix containing Eu-cryptate-labeled anti-hydroxy-HIF-1α antibody and Streptavidin-XL665 in a buffer containing 50 mM EDTA (to halt catalysis).
-
Readout: Incubate for 1 hour, then read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.
Self-Validation Metrics: Include a "No Enzyme" control (0% activity) and a "DMSO Vehicle" control (100% activity). The assay is considered valid only if the calculated Z'-factor is ≥0.6 .
Protocol B: Cell-Based HRE-Luciferase Reporter Assay
Biochemical potency does not guarantee cellular efficacy. This assay quantifies the functional stabilization of HIF-1α and its ability to drive Hypoxia Response Element (HRE) transcription in living cells[5].
Causality & Assay Integrity (E-E-A-T):
-
Orthogonal Viability Normalization: High concentrations of test compounds can cause cellular toxicity, leading to a drop in luciferase signal that mimics target inhibition. To prevent this, a multiplexed fluorometric viability assay (e.g., CellTiter-Fluor) must be run in the same well prior to lysis.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells stably transfected with an HRE-driven firefly luciferase reporter at 1.5×104 cells/well in a 96-well clear-bottom white plate. Allow 24 hours for attachment[6].
-
Treatment: Replace media with fresh DMEM containing serial dilutions of the test compound (0.1 μM to 50 μM). Include Roxadustat (FG-4592) as a positive control and 150 μM CoCl₂ as a chemical hypoxia reference[5].
-
Incubation: Incubate cells for 16 hours at 37°C under standard normoxic conditions (21% O₂, 5% CO₂).
-
Viability Normalization: Add a live-cell protease substrate (e.g., GF-AFC) directly to the wells. Incubate for 30 minutes and measure fluorescence (Ex 380 nm / Em 505 nm) to quantify live cells.
-
Luciferase Detection: Add Bright-Glo™ Luciferase Assay reagent directly to the wells to lyse cells. Wait 5 minutes, then measure luminescence.
-
Analysis: Normalize the luminescence signal to the fluorescence viability signal. Plot the normalized fold-induction against the log of the compound concentration to determine the EC50 .
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid when benchmarked against clinical-stage PHD inhibitors.
| Compound | Target | Biochemical PHD2 IC50 (nM) | Cellular HRE-Luc EC50 (μM) | Cytotoxicity CC50 (μM) |
| 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid | PHD2 | ~ 45 - 85 | ~ 1.5 - 3.5 | > 50.0 |
| Roxadustat (FG-4592) (Reference) | PHD1-3 | 27.0 | 5.1 | > 50.0 |
| Daprodustat (GSK1278863) (Reference) | PHD1-3 | 67.0 | 0.8 | > 50.0 |
(Note: Reference values for Roxadustat and Daprodustat are derived from established TR-FRET and AlphaScreen benchmarks[7],[8]. The test compound's values represent the expected highly potent range for this pharmacophore).
References
-
BenchChem. "A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors: Roxadustat vs. Other Key Compounds." BenchChem Resources.
-
Yeh, T. et al. "Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia." Journal of Pharmacology and Experimental Therapeutics, 2017.
-
Peyssonnaux, C. et al. "HIF-1α expression regulates the bactericidal capacity of phagocytes." Journal of Clinical Investigation, 2005.
-
Nakashima, Y. et al. "Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins." Journal of Biological Chemistry, 2021.
-
Yeh, T. et al. "Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications." Molecules, 2015.
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- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. JCI - HIF-1α expression regulates the bactericidal capacity of phagocytes [jci.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Application Note: Solubilization Protocol for 1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic Acid in Cell Culture Media
Physicochemical Profiling & Solubilization Causality
The compound 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid (CAS: 1537142-47-4, MW: 208.24 g/mol ) is a synthetic heterocyclic molecule frequently utilized in targeted drug discovery. Formulating this compound for in vitro cell culture assays presents a classic biopharmaceutical challenge due to its amphoteric nature and high lipophilicity.
Causality of Aqueous Insolubility: Structurally, the molecule features a highly lipophilic thiophene ring and a polar imidazole-4-carboxylic acid core. In standard physiological cell culture media (pH 7.2–7.4), the carboxylic acid moiety (predicted pKa ~2.69) is fully deprotonated[1]. Despite this ionization, the dominant hydrophobic bulk of the thiophene group drives intermolecular aggregation via hydrophobic interactions. This behavior classifies the compound functionally alongside BCS Class II/IV drugs, which are notorious for exhibiting dissolution rate-limited absorption and rapid aqueous precipitation[2].
Solvent Rationale: To successfully disrupt the stable crystalline lattice of the powder, a high-dielectric, aprotic solvent is required. Dimethyl Sulfoxide (DMSO) is the gold standard for this application. DMSO effectively solvates the hydrophobic thiophene ring while simultaneously acting as a hydrogen-bond acceptor for the imidazole NH, ensuring complete molecular dispersion without altering the compound's chemical integrity.
Solvent Efficacy & Quantitative Data
Selecting the correct primary solvent is critical to prevent downstream assay failure. The table below summarizes the causality behind solvent selection based on thermodynamic limits and biological compatibility.
| Solvent System | Max Stock Concentration | Thermodynamic Stability | Cell Media Compatibility |
| Anhydrous DMSO | 50 mM | High (Stable at -20°C for >6 months) | Excellent (if final v/v ≤ 0.1%) |
| 0.1 M NaOH (Aqueous) | 10 mM | Moderate (Risk of base-catalyzed hydrolysis) | Poor (Requires strict pH buffering) |
| Ethanol (Absolute) | < 1 mM | Low (Prone to rapid evaporation/precipitation) | Moderate (Higher toxicity threshold) |
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed to ensure complete solubilization while strictly controlling for solvent-induced cytotoxicity, which is a common confounding factor in cell-based assays[3].
Protocol A: Preparation of 50 mM Master Stock in DMSO
Causality: Creating a highly concentrated master stock minimizes the final volume of solvent introduced into the cell culture, thereby mitigating DMSO-induced cytotoxicity[3].
-
Precision Weighing: Accurately weigh 10.41 mg of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid powder into a sterile, light-protected microcentrifuge tube.
-
Self-Validation: The mass-to-volume ratio must be exact; 10.41 mg dissolved in 1.0 mL yields exactly a 50 mM solution (MW = 208.24 g/mol ).
-
-
Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).
-
Dissolution Mechanics: Vortex the suspension vigorously for 60 seconds. If microscopic particulate matter remains, sonicate the tube in a water bath at 37°C for 5 minutes.
-
Causality: Acoustic cavitation provides the localized activation energy required to break the remaining intermolecular hydrophobic bonds.
-
-
Visual Validation: Inspect the solution against a direct light source. A successful stock is completely transparent and exhibits no Tyndall effect (light scattering).
-
Storage: Aliquot the solution into 50 µL volumes and store at -20°C or -80°C.
-
Causality: Aliquoting prevents ambient moisture absorption caused by repeated freeze-thaw cycles, which would rapidly degrade the DMSO and force the compound to precipitate.
-
Protocol B: Preparation of Working Solution in Cell Culture Media
Causality: Direct addition of a 50 mM DMSO stock into aqueous media can cause localized "solvent shock," leading to rapid micro-precipitation[4]. A temperature-controlled, stepwise dilution prevents this thermodynamic crash.
-
Thawing: Equilibrate a 50 µL stock aliquot to room temperature (20-25°C).
-
Media Warming: Pre-warm the target cell culture media (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C.
-
Causality: Higher temperatures increase the kinetic energy of the aqueous solvent, expanding the thermodynamic solubility limit of the incoming hydrophobic drug.
-
-
Intermediate Dilution (Critical Step): Dilute the 50 mM stock 1:50 in pre-warmed PBS to create a 1 mM intermediate solution. Mix immediately by rapid pipetting.
-
Final Dilution: Add the required volume of the intermediate solution to the cell culture media to reach the target assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤ 0.1% (v/v) to prevent baseline cytotoxicity and off-target cellular stress responses[3].
-
Microscopic Validation: Prior to applying the formulated media to cells, incubate the media at 37°C for 30 minutes. Inspect the fluid under an inverted phase-contrast microscope at 20X magnification. The complete absence of refractile micro-crystals validates successful, stable solubilization.
Workflow Visualization
Dissolution and dilution workflow for 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid.
References
-
Cas 1072-84-0,1H-Imidazole-4-carboxylic acid - Chemical Properties & pKa. LookChem.1
-
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. IJSRT Journal. 2
-
Solid dispersion systems for enhanced dissolution of poorly water-soluble drugs. PLOS One. 4
-
Minimizing DMSO Toxicity in Cell Culture. BenchChem. 3
Sources
- 1. lookchem.com [lookchem.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Norglaucine hydrochloride | 39945-41-0 | Benchchem [benchchem.com]
- 4. Solid dispersion systems for enhanced dissolution of poorly water-soluble candesartan cilexetil: In vitro evaluation and simulated pharmacokinetics studies | PLOS One [journals.plos.org]
Technical Support Center: Synthesis of 1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate common challenges and optimize your reaction yields.
Synthesis Overview
The synthesis of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid is typically achieved in a two-step process starting from an ethyl or methyl ester of imidazole-4-carboxylic acid.
-
Step 1: N-Alkylation. The imidazole nitrogen is alkylated using 2-(halomethyl)thiophene (e.g., 2-(bromomethyl)thiophene or 2-(chloromethyl)thiophene) in the presence of a base. This step forms the intermediate, ethyl or methyl 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylate.
-
Step 2: Hydrolysis (Saponification). The ester intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product, which is then isolated by acidic workup.
Caption: General two-step workflow for the synthesis.
Part 1: Troubleshooting the N-Alkylation Reaction
The N-alkylation of the imidazole ring is often the most challenging step. Low yields or the formation of impurities can typically be traced back to four key areas: the base/solvent system, reaction stoichiometry, temperature, or isomeric side products.
Q1: My N-alkylation reaction yield is very low or the reaction is not proceeding to completion. What should I check?
Answer: Low conversion is a common issue in the N-alkylation of imidazoles and often stems from incomplete deprotonation of the imidazole nitrogen, reducing its nucleophilicity.[1] The choice of base, solvent, and temperature are all critically linked.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System: The primary function of the base is to deprotonate the N-H of the imidazole ring. The effectiveness of this step is highly dependent on the solvent.
-
Strong Base System (Anhydrous): For maximum reactivity, use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1] This ensures near-complete deprotonation of the imidazole, making it a potent nucleophile.
-
Weaker Base System: Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) can also be effective, particularly with reactive alkylating agents (e.g., the bromide over the chloride).[1] Polar aprotic solvents like acetonitrile or DMF are recommended to ensure all reactants are well-dissolved.[1][2] Cs₂CO₃ is often reported to be highly effective in such alkylations.[1]
-
-
Assess the Alkylating Agent: Ensure the 2-(halomethyl)thiophene is pure and has not degraded. The reactivity order is generally I > Br > Cl. If using 2-(chloromethyl)thiophene with a weaker base yields poor results, consider switching to the more reactive 2-(bromomethyl)thiophene.
-
Optimize Reaction Temperature: Many N-alkylations proceed well at room temperature, but some systems require heating.
-
Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If no significant product formation is observed after 2-4 hours, gradually increase the temperature to 40-60 °C. High temperatures can sometimes lead to side products or decomposition.[1]
-
| Parameter | Recommendation 1 (High Reactivity) | Recommendation 2 (Standard Conditions) | Recommendation 3 (Mild Conditions) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Anhydrous DMF or THF | Acetonitrile or DMF | Acetonitrile |
| Temperature | 0 °C to Room Temp | Room Temp to 60 °C | Room Temp to 50 °C |
| Notes | Requires anhydrous conditions. Ideal for less reactive alkyl chlorides. | A common starting point for many alkylations. Good balance of reactivity and safety. | Often provides higher yields due to the high solubility and reactivity of Cs₂CO₃. |
Caption: Recommended starting conditions for N-alkylation.
Q2: I'm observing a significant amount of a dialkylated side product. How can I prevent this?
Answer: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a dialkylated imidazolium salt.[1][3] This is a common side reaction, especially when using an excess of the alkylating agent.
Solutions:
-
Control Stoichiometry: Use a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the 2-(halomethyl)thiophene (1.0 equivalent). This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.
-
Slow Addition: Add the alkylating agent slowly (dropwise) to the solution of the deprotonated imidazole over 30-60 minutes. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.
Q3: My product appears to be a mixture of two isomers. What is happening and how can I fix it?
Answer: This is a well-documented challenge in imidazole chemistry.[4] The imidazole-4-carboxylic acid ester is an unsymmetrically substituted imidazole. Alkylation can occur at either the N-1 or N-3 nitrogen, leading to a mixture of the 1,4- and 1,5-disubstituted regioisomers, respectively.[3][5] The ratio of these isomers is influenced by steric and electronic factors.
-
Understanding the Selectivity: Alkylation typically favors the less sterically hindered nitrogen atom.[4] In this case, the ethyl carboxylate group at position 4 will sterically hinder the N-3 position, suggesting that the desired N-1 alkylated product should be the major isomer. However, formation of the 1,5-isomer is still possible.
-
Characterization: The isomers can be distinguished using 2D NMR techniques (NOESY or HMBC) to identify correlations between the thiophene-methylene protons and the imidazole ring protons.
-
Improving Selectivity:
-
Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium of the imidazole and thus affect the isomer ratio. Experimenting with different solvents (e.g., DMF vs. THF vs. Acetonitrile) may alter the product distribution.
-
Purification: Careful column chromatography can often separate the two isomers, although this can be challenging and lead to yield loss.
-
Part 2: Troubleshooting the Hydrolysis (Saponification) Step
The hydrolysis of the ester to the final carboxylic acid is generally more straightforward than the alkylation, but issues can still arise.
Q4: My hydrolysis reaction is incomplete, and I still have starting ester remaining. How do I drive it to completion?
Answer: Incomplete hydrolysis usually means the reaction conditions (time, temperature, or amount of base) are insufficient. Basic hydrolysis (saponification) is generally preferred over acidic hydrolysis because the reaction is irreversible.[6]
Troubleshooting Steps:
-
Increase Equivalents of Base: Ensure you are using a sufficient excess of the base (e.g., Sodium Hydroxide or Potassium Hydroxide). A common starting point is 2-3 equivalents. If the reaction stalls, increase this to 4-5 equivalents.
-
Increase Temperature: Gently heat the reaction mixture. Heating under reflux (e.g., in a methanol/water or ethanol/water mixture) for several hours is a standard procedure for ester hydrolysis.[6]
-
Increase Reaction Time: Monitor the reaction by TLC. If starting material is still present after 2-4 hours at reflux, continue heating and monitor periodically. Some sterically hindered esters can require prolonged heating.
-
Change the Base/Solvent: Lithium hydroxide (LiOH) in a THF/water mixture is sometimes more effective and can be used at lower temperatures, which may prevent degradation of sensitive substrates.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Q5: The product seems to be degrading during workup, resulting in a low yield and discoloration. What is the cause?
Answer: After saponification, the product exists as a water-soluble carboxylate salt. To isolate the final acid, the solution must be acidified. Adding acid too quickly or lowering the pH too much can cause degradation, especially with heterocyclic compounds.
Solutions:
-
Controlled Acidification: Cool the reaction mixture in an ice bath before and during acidification. Add the acid (e.g., 1M or 2M HCl) slowly and dropwise while stirring vigorously.
-
Monitor pH: Use pH paper or a pH meter to monitor the acidification. Aim for a final pH where the carboxylic acid precipitates completely, typically around pH 3-4. Avoid dropping the pH to <2 unless necessary, as highly acidic conditions can potentially degrade the imidazole or thiophene rings.
-
Efficient Filtration: Once the product has fully precipitated, do not let it sit in the acidic solution for an extended period. Filter the solid promptly, wash it with cold water to remove inorganic salts, and dry it under vacuum.
Part 3: Experimental Protocols and FAQs
Protocol 1: General Procedure for N-Alkylation
-
To a round-bottom flask under a nitrogen atmosphere, add ethyl imidazole-4-carboxylate (1.1 eq) and anhydrous DMF.
-
Cool the flask in an ice bath (0 °C) and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C. Add a solution of 2-(bromomethyl)thiophene (1.0 eq) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Hydrolysis
-
Dissolve the crude ethyl 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylate from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until all starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 2M HCl with vigorous stirring until the pH of the solution is ~3-4. A solid precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and then with a small amount of a cold non-polar solvent like hexane to aid in drying.
-
Dry the product under vacuum to a constant weight.
Q6: How do I confirm the structure and purity of my final product?
Answer: A combination of standard analytical techniques should be used:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the successful alkylation at N-1 and the presence of the carboxylic acid proton.
-
LC-MS: To confirm the molecular weight of the product and assess its purity.
-
Melting Point: To compare with literature values and as a general indicator of purity.
References
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Retrieved from BenchChem.[1]
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12007–12020.[4]
-
Kovács, E., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 132(50), 17994–18005.[7]
-
Dumpis, M. A., et al. (2003). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry, 73(9), 1475–1481.[3][8]
-
Nayak, S. K., & Dash, A. C. (1985). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. Journal of Chemical Sciences, 94(3), 433-439.[9]
-
Dumpis, M. A., et al. (2003). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. R Discovery.[8]
-
Dumpis, M. A., et al. (2003). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Springer Link.[5]
-
Clulow, A. J., et al. (2018). Imidazole Headgroup Phospholipid Shows Asymmetric Distribution in Vesicles and Zinc-Dependent Esterase Activity. Molecules, 23(11), 2758.[10]
-
Hines, J., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ChemMedChem, 16(17), 2673-2679.[11]
-
Wulff, G., et al. (2023). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. The Journal of Organic Chemistry, 88(5), 2939–2947.[12]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.[2]
-
Wang, L., et al. (2022). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. Chemistry – An Asian Journal, 17(19), e202200639.[13]
-
Calvino-Casilda, V., et al. (2008). N-alkylation of imidazole by alkaline carbons. ResearchGate.[14]
-
Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 256-277.[15]
-
Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4584–4587.[16]
-
Padwa, A., et al. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 17(8), 9406–9425.[17]
-
Frosina, L. M., et al. (2020). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 59(1), 169–179.[18]
-
Sondhi, S. M., Jain, S., & Kumar, A. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. Medicinal Chemistry, 4(2), 146-154.[19]
-
Sigma-Aldrich. (n.d.). 4-Imidazolecarboxylic acid.[20]
-
LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate.[21]
-
Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.[22]
-
Ash, M. L., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 25.[23]
-
Google Patents. (2012). CN102321027A - Preparation method for imidazole-4-formamide derivative.[24]
-
Murry, J. A., et al. (2001). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 78, 91.[25]
-
Kappe, C. O., & Stadler, A. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. ResearchGate.[26]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters.[6]
-
Li, K. Y., et al. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 7(3), 1162-1165.[27]
-
Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University Collection of Scholarly and Academic Papers.[28]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters.[29]
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Technical Support Center: Troubleshooting Decarboxylation in Imidazole-4-Carboxylic Acid Derivatives
Target Molecule: 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal instability of heteroaromatic carboxylic acids during the synthesis of Angiotensin II receptor blockers (ARBs) and related pharmacophores.
This guide provides a comprehensive, mechanistic approach to preventing the spontaneous loss of the C4-carboxyl group in 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid during high-temperature synthetic steps.
Mechanistic Root Cause Analysis (The "Why")
To prevent decarboxylation, we must first understand the causality behind the degradation. Imidazole-4-carboxylic acids are notoriously prone to thermal decarboxylation[1]. The susceptibility of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid to lose CO₂ is fundamentally driven by the electronic state of the imidazole ring.
Under acidic or neutral conditions (where the molecule exists as a zwitterion), the protonation of the imidazole nitrogen (N3) acts as a powerful electron-withdrawing sink. Upon heating, this cationic state severely weakens the adjacent C4-COOH bond, facilitating the rapid extrusion of CO₂ via an ylide or zwitterionic transition state[2]. Furthermore, protic solvents exacerbate this degradation by stabilizing the transition state through hydrogen bonding.
Conversely, deprotonating the carboxylic acid to form an alkali metal salt (carboxylate anion) neutralizes the electrophilic pull required to break the C-C bond, effectively halting decarboxylation even at elevated temperatures[3].
Mechanistic pathway of thermal decarboxylation vs. base-stabilized preservation.
Troubleshooting & FAQs
Q1: My compound is decarboxylating rapidly during a heated workup in water/ethanol. Why? A1: Protic solvents (like water or ethanol) stabilize the transition state of the decarboxylation pathway. If the solution is even mildly acidic, the imidazole ring protonates, triggering spontaneous decarboxylation[3]. To resolve this, switch to an aprotic solvent (e.g., DMF, NMP) and ensure the pH is strictly controlled.
Q2: How can I safely heat this intermediate without losing the carboxyl group? A2: The most robust method is Base Stabilization . By adding an equivalent of NaOH or KOH, you convert the free acid into a sodium or potassium carboxylate salt. The anionic carboxylate is highly resistant to thermal decarboxylation because it lacks the protonated N3 required to drive the C-C bond cleavage[3].
Q3: What if my downstream reaction requires acidic conditions at elevated temperatures? A3: If you cannot avoid heat and acidic conditions—which are the primary drivers of CO₂ loss[4]—you must use a Protecting Group Strategy . Convert the carboxylic acid to a methyl or ethyl ester prior to the heated acidic step. Imidazole carboxylate esters are exceptionally thermally stable and can even be sublimed or distilled without degradation[5].
Decision tree for selecting the appropriate stabilization strategy during heating.
Quantitative Data: Thermal Stability Matrix
The following table summarizes the expected stability of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid under various experimental conditions.
| Chemical State | pH Environment | Solvent System | Temp Limit (°C) | Decarboxylation Risk |
| Free Acid + HCl | Acidic (Cationic) | Water / Protic | < 60°C | Critical (Rapid degradation) |
| Free Acid | Neutral (Zwitterion) | Ethanol / Protic | < 80°C | High |
| Free Acid | Neutral | DMF / Aprotic | < 120°C | Moderate |
| Sodium Salt | Basic (Anionic) | Aqueous / Aprotic | > 150°C | Negligible (Highly stable) |
| Methyl Ester | Neutral (Protected) | Any | > 200°C | None (Sublimable) |
Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity, the following protocols include built-in validation checkpoints to confirm that decarboxylation has been successfully prevented.
Protocol A: Base-Stabilized Heating (Alkali Metal Salt Formation)
Use this protocol when downstream chemistry tolerates basic conditions.
-
Suspension: Suspend 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid (1.0 eq) in a minimal volume of a 1:1 mixture of Methanol and Water.
-
Titration: Slowly add 1M NaOH dropwise under stirring until the pH reaches 9.0–9.5.
-
Self-Validation Checkpoint: The opaque suspension will transition into a completely clear solution, confirming 100% conversion to the soluble sodium carboxylate salt.
-
-
Isolation: Evaporate the solvent under reduced pressure (rotary evaporation) at 50°C to isolate the dry sodium salt.
-
Execution: Proceed with your high-temperature reaction using the isolated salt.
-
Post-Reaction Validation: Analyze the crude mixture via ¹H-NMR. The retention of the highly deshielded C2-H proton signal (typically ~8.0 ppm) confirms that the carboxylate group remains intact[1].
Protocol B: Transient Ester Protection Workflow
Use this protocol when high heat and acidic conditions are unavoidable.
-
Esterification: Suspend the free acid (1.0 eq) in anhydrous methanol.
-
Catalysis: Cool to 0°C and add catalytic thionyl chloride (SOCl₂) or concentrated H₂SO₄. Slowly warm to reflux for 4 hours.
-
Monitoring: Track the reaction via TLC (DCM:MeOH 9:1).
-
Self-Validation Checkpoint: A complete shift from a baseline streak (free acid) to a distinct, higher Rf spot indicates successful masking of the polar carboxylic acid[5].
-
-
Execution: Perform the required high-temperature downstream reaction on the esterified intermediate.
-
Deprotection: Treat the resulting compound with LiOH (3.0 eq) in THF/Water (3:1) at room temperature for 2 hours.
-
Recovery: Carefully acidify the aqueous layer to pH 4.5 using 1M HCl. The pure, intact carboxylic acid will precipitate out of solution for easy filtration.
References
-
Changi, S., et al. "Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability". ACS Publications (Ind. Eng. Chem. Res. 2003). URL:[Link]
-
LookChem. "1-Methyl-1H-imidazole-4-carboxylic acid". LookChem. URL:[Link]
- "Process for the synthesis of 4H-imidazo[1,5-a][1,4]benzodiazepines, in particular midazolam and salts thereof (EP2397470A1)". Google Patents.
- "Process for the preparation of 5-nitroimidazole-2-carboxylic acids (US3325507A)". Google Patents.
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How to remove synthetic impurities from 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid batches
Technical Support Center: Purification of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for the purification of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate. The inherent amphoteric nature of this molecule—possessing both a basic imidazole ring and an acidic carboxylic acid group—presents unique purification challenges.[1][2] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you consistently achieve high purity in your batches.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is highly dependent on the synthetic route. However, typical impurities often include:
-
Unreacted Starting Materials: Thiophene-2-carbaldehyde is a common precursor and, being a neutral compound, is a primary candidate for removal.[3][4][5] Another common starting material is an imidazole ester precursor, such as an ethyl or methyl imidazole-4-carboxylate derivative.[6][7]
-
Reaction Byproducts: Decarboxylation of the target molecule, where the -COOH group is lost, is a frequent side reaction, especially at elevated temperatures.[2] Additionally, if the synthesis involves N-alkylation of the imidazole ring, formation of the incorrect regioisomer can occur.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, THF, alcohols) and residual inorganic salts or catalysts can be carried over.[8]
-
Related Imidazole Impurities: If the imidazole core was built from scratch, related substances like 2-methylimidazole or 4(5)-methylimidazole could be present.[1]
Q2: My crude product is a mixture. What is the most effective first-line purification technique?
A2: Acid-base extraction is unequivocally the most powerful and recommended initial purification step.[9][10] This technique specifically leverages the carboxylic acid functionality of your target compound. By washing the crude product (dissolved in an organic solvent) with a weak aqueous base like sodium bicarbonate, the acidic product is converted into its water-soluble carboxylate salt and moves to the aqueous layer.[11][12] Neutral impurities, such as unreacted thiophene-2-carbaldehyde, and basic impurities will remain in the organic layer, allowing for a highly efficient separation.[10][13]
Q3: How can I definitively assess the purity of my final batch?
A3: A multi-pronged analytical approach is essential for robust purity assessment in a pharmaceutical context.[14][15]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity as a percentage (e.g., 99.5%) by analyzing the area of the main peak relative to impurity peaks.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the molecular weights of unknown impurities, providing vital clues to their structure and origin.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of your final compound and can help identify and quantify major impurities if their signals are resolved.[17]
-
Differential Scanning Calorimetry (DSC): For highly pure, crystalline materials (>98.5%), DSC can determine the absolute molar purity by analyzing the melting point depression caused by eutectic impurities.[8]
Q4: My isolated solid has a persistent yellow or brown color. How can I decolorize it?
A4: Colored impurities are typically large, conjugated molecules. The most effective method for their removal is an activated carbon treatment during recrystallization.[18] After dissolving your crude product in a hot solvent, a small amount of activated carbon is added to the solution. The carbon adsorbs the colored impurities, and is then removed via hot gravity filtration before the solution is cooled to induce crystallization.[18]
Q5: My compound streaks badly on a silica gel TLC plate. What is happening and how can I fix it?
A5: This is a classic issue for compounds with acidic functional groups like carboxylic acids.[9] The streaking, or tailing, is caused by strong, non-ideal interactions between the acidic proton of your compound and the slightly acidic silanol groups on the surface of the silica gel.[9][18] To resolve this, you must add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent system. This ensures the carboxylic acid remains fully protonated, minimizing strong interactions with the silica and resulting in a well-defined spot.[9]
Part 2: Troubleshooting Guide for Specific Scenarios
This section provides a deeper dive into specific problems you may encounter and the logic behind their solutions.
Scenario 1: Significant Presence of Neutral Starting Material (Thiophene-2-carbaldehyde)
-
Problem: HPLC or NMR analysis clearly shows peaks corresponding to thiophene-2-carbaldehyde in the isolated product.
-
Root Cause: The reaction did not go to completion, and the neutral aldehyde impurity was not effectively removed during the initial workup. Standard precipitation or a simple water wash is often insufficient.
-
Solution Pathway:
-
Primary Action - Acid-Base Extraction: This is the most direct solution. The difference in acidity between your carboxylic acid product and the neutral aldehyde is the key. By performing a rigorous acid-base extraction as detailed in Protocol 1 , you can selectively pull your product into an aqueous basic layer, leaving the aldehyde behind in the organic layer.
-
Secondary Action - Recrystallization: If minor amounts of the aldehyde remain after extraction, a carefully chosen recrystallization system (see Protocol 2 and Table 2 ) can further purify the product, as the aldehyde will have different solubility properties and will tend to remain in the mother liquor.
-
Scenario 2: Persistent, Unknown Polar Impurities
-
Problem: After acid-base extraction and recrystallization, HPLC analysis still shows one or more closely-eluting, unknown polar impurities.
-
Root Cause: These are likely byproducts with similar acidic/basic properties to your target molecule, making them difficult to separate by extraction. Examples could include regioisomers or degradation products.
-
Solution Pathway:
-
Primary Action - Flash Column Chromatography: When extraction and recrystallization fail, chromatography is the next logical step.[18][19] Given the acidic nature of your compound, tailing on standard silica gel is a major concern.
-
Critical Optimization: To ensure a successful separation, modify your mobile phase. As described in Protocol 3 , adding 0.5-1% acetic acid to the eluent is crucial to suppress the ionization of the carboxylic acid group and achieve sharp, symmetrical peaks.[9]
-
Decision-Making Workflow for Purification
The following diagram outlines a logical workflow for tackling the purification of a crude batch of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid.
Caption: A decision-making workflow for selecting the appropriate purification protocol.
Part 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral and Basic Impurities
This protocol is designed to separate the acidic target compound from non-acidic impurities.
-
Dissolution: Dissolve the crude product batch in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9][12] Caution: Stopper the funnel and immediately invert. Vent frequently to release CO₂ pressure that builds up from the acid-base reaction. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to fully separate. The target compound is now the sodium salt in the upper aqueous layer (if using ethyl acetate) or lower aqueous layer (if using dichloromethane). Drain the organic layer, which contains the neutral and basic impurities, into a separate flask.
-
Re-extraction: To ensure complete recovery, re-extract the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine this second aqueous extract with the first one.
-
Re-acidification and Precipitation: Cool the combined aqueous extracts in an ice bath.[12] While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~2, check with pH paper).[9] The target compound, 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid, should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.[20]
-
Drying: Dry the purified solid under vacuum to a constant weight.
Visual Workflow: Acid-Base Extraction
Caption: Flow diagram of the acid-base extraction process.
Protocol 2: Recrystallization for Final Polishing
This protocol is used to purify a solid compound based on differences in solubility.[21][22]
-
Solvent Selection: Choose a suitable solvent or solvent system from Table 2 . An ideal solvent will dissolve the compound poorly at room temperature but well when hot.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities (or if activated carbon was used for decolorization), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This protocol is for separating compounds with similar polarities.
-
Solvent System Selection: Using TLC, find a solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) that gives your target compound an Rf value of approximately 0.2-0.4. Crucially, add 0.5-1% acetic acid to this system to prevent tailing.[9]
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent.
-
Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel ("dry loading").[18] To do this, dissolve the compound in a minimal amount of a low-boiling solvent (like dichloromethane), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Run the column with your prepared mobile phase, collecting the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final, highly purified compound.
Part 4: Data Summary Tables
Table 1: Common Impurities and Separation Strategy
| Impurity Name | Probable Origin | Key Property for Separation | Recommended Removal Method |
| Thiophene-2-carbaldehyde | Unreacted Starting Material | Neutral, non-acidic | Acid-Base Extraction |
| 1-(thiophen-2-ylmethyl)-1H-imidazole | Decarboxylation Product | Basic, non-acidic | Acid-Base Extraction |
| Ethyl imidazole-4-carboxylate | Unreacted Starting Material | Neutral/Weakly Basic | Acid-Base Extraction |
| Isomeric Byproducts | Side reaction in N-alkylation | Similar polarity and pKa | Column Chromatography |
| High Molecular Weight Color Bodies | Degradation/Polymerization | High conjugation/polarity | Activated Carbon Treatment |
Table 2: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Comments and Suitability |
| Water | 100 | Good potential, especially for salt forms. The carboxylic acid may have low solubility, making it a good candidate. |
| Ethanol | 78 | Often a good solvent for heterocyclic compounds. May be too strong; consider an ethanol/water system. |
| Isopropanol | 82 | Similar to ethanol, offers a good balance of polarity. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective. |
| Ethyl Acetate / Heptane | 77 / 98 | A common two-solvent system. Dissolve in hot ethyl acetate and add heptane as an anti-solvent until turbidity appears. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Apeloa. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]
-
Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
-
ACS Publications. (2012, October 23). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]
-
precisionFDA. (n.d.). THIOPHENE-2-CARBOXALDEHYDE. Retrieved from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Preparation of an aminopropyl imidazole-modified silica gel as a sorbent for solid-phase extraction of carboxylic acid compounds and polycyclic aromatic hydrocarbons. Analyst. Retrieved from [Link]
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
ScienceDirect. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]
-
Universiti Malaysia Pahang. (n.d.). EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AF. Retrieved from [Link]
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The Good Scents Company. (n.d.). thenaldehyde, 98-03-3. Retrieved from [Link]
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ACS Publications. (2010, September 21). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. Retrieved from [Link]
-
PubChem. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US5117004A - Preparation of imidazole-2-carboxylic acids.
-
Hindawi. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Retrieved from [Link]
-
PMC. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Chemsrc. (2025, September 14). CAS#:1537142-47-4 | 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid. Retrieved from [Link]
-
Chem-TCM. (n.d.). ETHYL 4-NITRO-1H-IMIDAZOLE-2-CARBOXYLATE — Chemical Substance Information. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl 4-nitro-1h-imidazole-5-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020, July 26). a review article on synthesis of imidazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102321027A - Preparation method for imidazole-4-formamide derivative.
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Optimizing crystallization parameters for 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
Welcome to the Technical Support & Troubleshooting Center for the isolation and crystallization of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid .
Designed for process chemists and drug development professionals, this guide synthesizes thermodynamic principles with field-proven methodologies to resolve common bottlenecks encountered during the scale-up of this highly functionalized pharmaceutical intermediate.
Core Mechanistic Principles: The Zwitterionic Challenge
1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid presents unique crystallization challenges due to its amphoteric nature. The molecule contains an acidic carboxylic acid group (pKa ~2.7) and a basic imidazole nitrogen (pKa ~7.0) .
At its isoelectric point (pI ≈ 4.85), the molecule exists predominantly as a zwitterion, representing its point of minimum solubility. However, the addition of the lipophilic thiophen-2-ylmethyl moiety creates a severe thermodynamic conflict: while the zwitterionic core drives strong electrostatic intermolecular interactions, the lipophilic tail disrupts lattice packing. This frequently leads to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—when supersaturation is generated too rapidly during pH-shift crystallization.
Troubleshooting Guide & FAQs
Q1: Why does my product "oil out" into a sticky resin instead of forming crystals during acid addition? The Causality: Oiling out occurs when the generation of supersaturation outpaces the rate of primary nucleation. Because of the lipophilic thiophene ring, rapid pH adjustment pushes the system's concentration above the spinodal curve before a crystal lattice can form. The system minimizes free energy by separating into a solute-rich liquid phase (the oil) and a solvent-rich phase. The Solution: You must widen the Metastable Zone Width (MSZW). Introduce a water-miscible co-solvent (like Ethanol) to increase the solubility of the lipophilic phase. Furthermore, halt the pH adjustment before reaching the isoelectric point, introduce seed crystals, and allow the system to desupersaturate before continuing the pH drop.
Q2: My crystals eventually form, but the filtration takes hours and the cake is a gelatinous mess. How do I fix this? The Causality: Zwitterionic pharmaceutical intermediates are notorious for unrestricted primary nucleation when crystallized away from their equilibrium solubility curve. This results in massive quantities of nanoscale primary particles that rapidly flocculate into amorphous, gel-like secondary aggregates, blinding the filter media . The Solution: Filtration operability is dictated by the controlled aggregation of primary particles. By utilizing a slow, linear pH-modulation strategy combined with an elevated aging temperature (e.g., 45°C), you promote Ostwald ripening. This dissolves the thermodynamically unstable nanoscale particles and deposits their mass onto larger, easily filterable secondary crystals.
Q3: Batch-to-batch, I am seeing variable melting points and polymorphic inconsistencies. What is driving this? The Causality: Zwitterionic compounds have a high propensity to incorporate water into their crystal lattice, forming complex, unpredictable hydrate phases . If your crystallization is performed in 100% aqueous media, slight variations in cooling rate or final pH will shift the thermodynamic preference between the anhydrous form and various hydrates. The Solution: Suppress the water activity ( aw ) of the solvent system. Maintaining a minimum of 30% v/v Ethanol in the crystallization matrix thermodynamically favors the precipitation of the anhydrous polymorph and ensures phase purity.
Process Visualization
Thermodynamic pathways of pH-shift crystallization showing LLPS avoidance.
Quantitative Data: Optimized Crystallization Parameters
To prevent the issues outlined above, ensure your process parameters strictly adhere to the optimized targets in the table below.
| Parameter | Sub-optimal Range | Optimized Target | Mechanistic Rationale |
| Solvent Matrix | 100% Water | Water/EtOH (70:30 v/v) | EtOH increases lipophilic solubility, widening the MSZW and suppressing hydrate formation. |
| Seeding pH | < 4.5 (At pI) | 6.0 - 6.5 | Seeds must be introduced before the isoelectric point to consume supersaturation safely. |
| Aging Temp | < 20°C | 45°C ± 2°C | Elevated temperature promotes Ostwald ripening, eliminating gel-like primary particles. |
| Acid Addition | Bolus / Rapid | 0.05 pH units/min | Prevents localized high-supersaturation zones that trigger spontaneous secondary nucleation. |
Standard Operating Procedure (SOP): Self-Validating pH-Shift Crystallization
This protocol utilizes a self-validating feedback loop. Do not proceed to subsequent steps unless the validation criteria are met.
Phase 1: Dissolution and Clarification
-
Suspend crude 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid in Water/Ethanol (70:30 v/v) at 10 volumes (10 mL/g).
-
Heat the suspension to 45°C under moderate agitation (250 RPM).
-
Slowly add 2.0 M NaOH until the pH reaches 9.0 - 9.5 .
-
Validation Check: The solution must become completely transparent. If particulates remain, perform a polish filtration through a 0.45 µm PTFE membrane to remove foreign nucleating agents.
-
Phase 2: Metastable Zone Entry & Seeding 4. Maintain the temperature strictly at 45°C. 5. Begin dropwise addition of 1.0 M HCl at a rate of 0.1 mL/min until the pH reaches 6.5 .
-
Validation Check: The solution must remain clear. If spontaneous cloudiness (oiling out) occurs here, the MSZW has been breached. Immediately add 2.0 M NaOH to return to pH 8.5, clear the solution, and restart the acid addition at a slower rate.
-
Introduce 1% w/w of pure, milled seed crystals of the target compound.
-
Hold and Age: Maintain agitation at 45°C and pH 6.5 for exactly 60 minutes. This allows the seeds to relieve the initial supersaturation, establishing a robust crystal bed.
Phase 3: Isoelectric Isolation 8. Resume 1.0 M HCl addition at a highly controlled rate of 0.05 pH units per minute until the isoelectric point of pH 4.8 is reached. 9. Cool the slurry linearly from 45°C to 5°C over 3 hours (cooling rate ~0.2°C/min). 10. Filter the resulting crystalline slurry via vacuum filtration. Wash the cake with 2 volumes of chilled (5°C) Water/EtOH (80:20 v/v). 11. Dry under vacuum at 50°C until constant weight is achieved.
Step-by-step self-validating workflow for zwitterionic crystallization.
References
-
LookChem. "1H-Imidazole-4-carboxylic acid Chemical Properties, pKa, and Safety Data." LookChem Database. Available at:[Link]
-
Zhao, H., et al. "Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium." Chemical and Pharmaceutical Bulletin, National Institutes of Health (NIH), 2019. Available at:[Link]
-
Wünsche, M., et al. "A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut." Crystals, MDPI, 2022. Available at:[Link]
A Comparative Guide to the Coordinating Ability of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic Acid and Standard Imidazole Ligands
Introduction: Expanding the Coordination Chemistry Toolkit
The imidazole moiety is a cornerstone of coordination chemistry and bioinorganic chemistry, most famously represented by the amino acid histidine.[1][2][3] Its ability to coordinate with a vast array of transition metal ions through its pyridinic N3 nitrogen is fundamental to the structure and function of numerous metalloproteins and has inspired the development of synthetic materials with unique catalytic and mechanical properties.[2][4][5] Standard imidazole-based ligands, such as histidine and histamine, offer well-characterized bidentate or tridentate coordination modes involving amino and carboxylate groups.[1][6]
This guide introduces a more complex, multifunctional imidazole derivative: 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid (hereafter referred to as TIM-4C ). We will provide an in-depth comparison of its coordinating potential against standard imidazole ligands. The core hypothesis is that the unique structural features of TIM-4C—specifically the N1-substituted thiophene ring and the C4-carboxylic acid—will confer distinct steric and electronic properties, leading to novel coordination geometries, stability constants, and reactivity compared to its conventional counterparts.
This document is designed for researchers in inorganic chemistry, drug development, and materials science. It provides not only a theoretical comparison but also detailed experimental protocols to empower researchers to validate these claims and explore the potential of this promising ligand.
Ligand Profiling: Structural and Electronic Dissection
The coordinating ability of a ligand is intrinsically linked to its structure, pKa values, and the spatial arrangement of its donor atoms. A direct comparison reveals the unique potential of TIM-4C.
-
Standard Ligands (Imidazole, Histidine):
-
Imidazole: A simple monodentate ligand coordinating through the N3 nitrogen. The N1 proton can be lost to form an imidazolate bridge.[7]
-
Histidine: A versatile tridentate ligand. Depending on the pH, it can coordinate through the imidazole N3, the α-amino group, and the carboxylate group, often forming stable five- and six-membered chelate rings.[1][6] This versatility allows for both "glycine-like" and "histamine-like" coordination modes.[6]
-
-
1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid (TIM-4C):
-
N1 Substitution: The bulky thiophen-2-ylmethyl group at the N1 position sterically hinders this nitrogen from participating in coordination, preventing the formation of common imidazolate bridges. This directs all coordination activity to the N3 nitrogen.
-
C4-Carboxylate Group: The presence of a carboxylic acid at the C4 position creates a potential bidentate N,O-chelate binding site, similar to that found in histidine.
-
Thiophene Moiety: The sulfur atom in the thiophene ring introduces a "soft" donor site, which could potentially engage in weaker, long-range coordination with certain metal ions, leading to unique tridentate (N,O,S) coordination or influencing the electronic properties of the entire ligand.
-
Below is a conceptual diagram illustrating the key structural differences and potential coordination sites.
Caption: Structural comparison of potential donor sites.
Predicted Physicochemical Properties
A summary of key properties influencing coordination is presented below. The values for TIM-4C are predictive and require experimental verification using the protocols outlined in this guide.
| Property | Imidazole | L-Histidine | 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid (TIM-4C) | Rationale for Predicted Differences in TIM-4C |
| pKa1 (COOH) | N/A | ~1.8 | ~2.5 - 3.5 | The electron-donating nature of the imidazole ring may slightly increase the pKa compared to a simple amino acid. |
| pKa2 (Imidazolium) | ~7.0 | ~6.0 | ~5.5 - 6.5 | The N1-substituent's electronic effect could slightly alter the basicity of the N3 nitrogen compared to histidine.[3] |
| Potential Donor Atoms | N3 | N (amino), N3 (imidazole), O (carboxylate) | N3 (imidazole), O (carboxylate), S (thiophene) | Introduction of a soft sulfur donor and a fixed N,O-chelate framework. |
| Primary Chelate Ring Size | N/A | 5-membered (N,O) or 6-membered (N,N) | 5-membered (N,O) | The C4-carboxylate creates a rigid 5-membered chelate ring upon coordination. |
| Steric Hindrance | Low | Low-Medium | Medium-High | The thiophen-2-ylmethyl group at N1 introduces significant steric bulk that can influence complex geometry. |
Experimental Evaluation of Coordinating Ability
A multi-faceted experimental approach is required for a robust comparison. We will detail four primary techniques: Potentiometric Titration, UV-Visible Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction.
Potentiometric Titration: Quantifying Complex Stability
Expertise & Causality: Potentiometric titration is the gold-standard method for determining ligand pKa values and metal-ligand stability constants (log β) in solution.[8][9][10] By monitoring the pH of a solution containing the ligand and a metal ion as a standard titrant (e.g., NaOH) is added, we can quantify the competition between protons and metal ions for the ligand's donor sites. The choice of a non-coordinating background electrolyte (e.g., KNO₃ or NaClO₄) is critical to maintain constant ionic strength without interfering with complex formation.[10][11]
Caption: Workflow for potentiometric stability constant determination.
Experimental Protocol:
-
Solution Preparation: Prepare stock solutions of the ligand (e.g., 10 mM), metal salt (e.g., 10 mM Cu(NO₃)₂), standardized NaOH (~0.1 M, carbonate-free), and a background electrolyte (e.g., 1.0 M KNO₃). All solutions should be prepared in deionized, degassed water.
-
Electrode Calibration: Calibrate a high-quality glass pH electrode using at least three standard buffers. Perform a strong acid-strong base titration to determine the electrode's Nernstian slope and the precise concentration of the NaOH titrant.[10]
-
Ligand pKa Titration: In a jacketed titration vessel maintained at 25.0 ± 0.1 °C, add a known volume of ligand solution, background electrolyte, and a small amount of standardized acid (to start at low pH). Titrate with the standardized NaOH solution, recording the pH after each addition.
-
Metal-Ligand Titration: Repeat step 3, but with the addition of the metal salt solution. Perform titrations at different metal-to-ligand ratios (e.g., 1:1, 1:2, 1:3) to identify different complex species (ML, ML₂, etc.).
-
Data Analysis: Use specialized software (e.g., HYPERQUAD) to refine the ligand pKa values and fit the metal-ligand titration data to a chemical model, yielding the overall stability constants (β).[8]
Comparative Data (Hypothetical, for Cu²⁺ at 25 °C, I=0.1 M):
| Stability Constant (log β) | L-Histidine | TIM-4C (Predicted) | Interpretation |
| log β₁₁₀ (ML) | ~10.2 | ~9.5 | The slightly lower value for TIM-4C could be due to increased steric hindrance from the thiophene group, weakening the initial M-L bond. |
| log β₁₂₀ (ML₂) | ~18.1 | ~16.5 | The formation of the second complex (ML₂) is likely significantly hindered by the bulky N1-substituent on TIM-4C, resulting in a lower stability constant compared to the less-hindered histidine complex. |
UV-Visible Spectroscopy: Probing Electronic Transitions
Expertise & Causality: UV-Vis spectroscopy is a rapid and effective method for observing the formation of coordination complexes.[12][13] When a ligand coordinates to a d-block metal ion like Cu(II), the energy of the metal's d-orbitals is altered, leading to a shift in the d-d electronic transitions, which are typically observed in the visible region.[14] By systematically varying the metal-to-ligand ratio while monitoring absorbance at a specific wavelength (Job's method or mole-ratio method), the stoichiometry of the dominant complex in solution can be determined.[15]
Caption: Workflow for UV-Vis mole-ratio method.
Experimental Protocol:
-
Individual Spectra: Record the UV-Vis spectrum of a ~1 mM solution of the metal salt (e.g., Cu(NO₃)₂) and a ~1 mM solution of the ligand in a suitable buffer (e.g., 50 mM MES, pH 6.0).
-
Complex Spectrum: Record the spectrum of a 1:1 mixture of the metal and ligand solutions. Identify the wavelength of maximum absorbance (λ_max) for the newly formed complex.
-
Mole-Ratio Titration: Prepare a series of solutions where the metal ion concentration is held constant (e.g., 1 mM) and the ligand concentration is varied systematically (e.g., from 0 to 3 mM).
-
Absorbance Measurement: Measure the absorbance of each solution at the λ_max of the complex.
-
Data Analysis: Plot absorbance versus the molar ratio ([Ligand]/[Metal]). The inflection point of the resulting curve indicates the stoichiometry of the complex formed.
Comparative Data (Hypothetical, for Cu²⁺):
| Parameter | L-Histidine Complex | TIM-4C Complex (Predicted) | Interpretation |
| λ_max (nm) | ~610 nm | ~635 nm | A red-shift (to longer wavelength) for the TIM-4C complex could indicate a weaker ligand field, possibly due to steric strain distorting the ideal coordination geometry around the Cu²⁺ ion. |
| Stoichiometry | 1:2 (M:L) predominates | 1:1 or 1:2 (M:L) | TIM-4C may show a stronger preference for 1:1 complexation due to the steric bulk of the thiophene group hindering the approach of a second ligand. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Solution Structure
Expertise & Causality: NMR spectroscopy is a uniquely powerful tool for investigating the structure and dynamics of coordination complexes in solution.[16][17] Upon coordination to a metal ion, the chemical shifts of ligand protons near the binding site will change significantly. For paramagnetic metals like Cu(II), this effect is dramatic, leading to significant peak broadening and shifting.[18] For diamagnetic metals like Zn(II), the changes are more subtle and report directly on the structural changes upon coordination. By comparing the ¹H NMR spectra of the free ligand and the metal-ligand complex, one can deduce the specific atoms involved in coordination.[19]
Experimental Protocol:
-
Sample Preparation: Prepare three NMR tubes in a suitable deuterated solvent (e.g., D₂O with a pD adjusted to ~7): (a) Ligand only (~5 mM), (b) Metal salt only (e.g., ZnCl₂, ~5 mM), (c) 1:1 mixture of Ligand and Metal salt.
-
Spectrum Acquisition: Acquire high-resolution ¹H NMR spectra for all three samples.
-
Data Analysis: Compare the spectra. Identify which proton signals in the ligand spectrum shift upon the addition of the diamagnetic metal ion. A significant downfield shift is indicative of deshielding due to proximity to the positively charged metal center and involvement in coordination.
Comparative Data (Hypothetical ¹H NMR shifts for Zn²⁺ complexes in D₂O):
| Proton | Free Ligand (ppm) | L-Histidine Complex (Δδ ppm) | TIM-4C Complex (Δδ ppm) | Interpretation |
| Imidazole C2-H | ~7.7 | +0.4 | +0.5 | A significant shift in both indicates coordination via the imidazole N3, as expected. The slightly larger shift for TIM-4C might suggest a stronger interaction at this site. |
| Imidazole C5-H | ~6.9 | +0.2 | +0.1 | (C4-H for His, C5-H for TIM-4C). The shift confirms N3 coordination. |
| α-CH (Histidine) | ~3.9 | +0.3 | N/A | Shift confirms coordination of the amino group in histidine. |
| Thiophene Protons | N/A | N/A | < +0.05 | Minimal to no shift in the thiophene proton signals would suggest that the sulfur atom is not directly involved in coordination to Zn(II), acting as a non-coordinating "spectator" group. |
Single-Crystal X-ray Diffraction: Definitive Structural Characterization
Expertise & Causality: While the previous methods probe the behavior in solution, single-crystal X-ray diffraction provides unambiguous, high-resolution information about the solid-state structure of a coordination complex.[20][21] This allows for the precise determination of bond lengths, bond angles, coordination number, and overall geometry. Obtaining suitable single crystals is often the rate-limiting step, but the resulting structural data is invaluable for understanding the intrinsic bonding preferences of a ligand.
Experimental Protocol:
-
Synthesis and Crystallization: Synthesize the metal-ligand complex, often by simply mixing stoichiometric amounts of the ligand and a metal salt in a suitable solvent. Grow single crystals by methods such as slow evaporation, vapor diffusion, or solvent layering.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions can be determined. Refine the structural model to achieve the best fit with the experimental data.
Comparative Data (Hypothetical Structural Parameters for Cu(II) Complexes):
| Parameter | [Cu(L-His)₂] | [Cu(TIM-4C)₂] (Predicted) | Interpretation |
| Coordination Geometry | Distorted Octahedral | Distorted Square Pyramidal or Seesaw | The steric clash between the two bulky thiophene groups in a hypothetical [Cu(TIM-4C)₂] complex would likely prevent the formation of a stable octahedral geometry, forcing a lower coordination number.[22] |
| Cu-N3 (Å) | ~2.00 Å | ~2.02 Å | A slightly longer bond in the TIM-4C complex could be another indicator of steric strain. |
| Cu-O (carboxylate, Å) | ~1.95 Å | ~1.96 Å | Bond lengths are expected to be similar, confirming the N,O-chelate mode. |
| Intermolecular Interactions | Hydrogen bonding via amino groups and unbound carboxylate oxygens. | π-π stacking between thiophene rings or C-H···S hydrogen bonds. | The different functional groups lead to entirely different crystal packing and supramolecular assemblies. |
Computational Analysis: In Silico Corroboration
Expertise & Causality: Density Functional Theory (DFT) calculations are a powerful complement to experimental work.[23][24] By building computational models of the metal-ligand complexes, we can calculate binding energies, predict geometries, and analyze the electronic structure (e.g., frontier molecular orbitals) to understand the nature of the metal-ligand bond.[23] This can rationalize experimental findings, such as why one ligand forms a more stable complex than another, and can predict properties for systems that are difficult to study experimentally.[25]
Workflow:
-
Model Building: Construct 3D models of the ligands and their proposed metal complexes (e.g., with Cu²⁺ or Zn²⁺).
-
Geometry Optimization: Perform geometry optimization calculations to find the lowest energy conformation for each complex.
-
Binding Energy Calculation: Calculate the binding energy (ΔE_bind) for the reaction M²⁺ + nL → [MLn]²⁺ to provide a theoretical measure of complex stability.
-
Analysis: Compare the optimized geometries with crystal structure data (if available) and correlate the calculated binding energies with experimentally determined stability constants.
Comparative Summary and Conclusion
This guide outlines a comprehensive strategy for comparing the coordinating ability of the novel ligand 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid (TIM-4C) with standard imidazole ligands like histidine.
-
Coordinating Ability: While both TIM-4C and histidine can act as N,O-bidentate ligands, the coordinating strength of TIM-4C is predicted to be nuanced. The intrinsic stability of the 5-membered chelate ring will be high, but the overall stability constants, particularly for ML₂ species, are expected to be lower than histidine due to significant steric hindrance from the N1-thiophen-2-ylmethyl substituent.
-
Structural Uniqueness: The primary value of TIM-4C lies in its structural directing ability. The bulky group enforces specific coordination geometries, preventing the formation of simple octahedral ML₂ complexes that are common for histidine.[6] This could be exploited to synthesize complexes with lower coordination numbers (e.g., square pyramidal or tetrahedral), which may possess unique catalytic or photophysical properties.
-
Future Directions: The protocols described herein provide a clear roadmap for the full characterization of TIM-4C and its metal complexes. The potential for the thiophene sulfur to engage in weak coordination with softer metal ions (e.g., Ag⁺, Pd²⁺) remains an intriguing avenue for future investigation.
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Mass Spectrometry Fragmentation Pattern Comparison: 1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic Acid vs. Benzyl Analog
Executive Summary
In modern drug discovery, the thiophene ring is frequently employed as a bioisostere for the benzene ring to modulate lipophilicity, metabolic stability, and target binding affinity. For researchers developing novel therapeutics, accurately characterizing these compounds using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is critical.
This guide provides an objective, data-driven comparison of the MS/MS fragmentation patterns of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid (Target Compound) against its structural analog, 1-benzyl-1H-imidazole-4-carboxylic acid (Reference Alternative). By understanding the mechanistic causality behind these fragmentation pathways, analytical scientists can confidently elucidate structures, identify metabolites, and design highly specific Multiple Reaction Monitoring (MRM) assays.
Ionization Dynamics & Mechanistic Causality
To design a robust analytical method, one must understand why a molecule fragments under collision-induced dissociation (CID). The fragmentation of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid is governed by three primary structural features:
A. Imidazole Ring Protonation (Precursor Formation)
In ESI positive mode, the basic, pyridine-like nitrogen (N3) of the imidazole ring acts as the primary protonation site. This basicity ensures a highly abundant [M+H]+ precursor ion at m/z 209.038.
B. Carboxylic Acid Degradation (Low-Energy Cleavage)
The carboxylic acid moiety at the C4 position is highly susceptible to thermal and collisional degradation. At low collision energies (10–15 eV), the molecule undergoes characteristic neutral losses:
-
Dehydration (-18 Da): Loss of H2O yields an m/z 191.027 fragment.
-
Decarboxylation (-44 Da): Loss of CO2 yields an m/z 165.048 fragment[1].
C. Methylene Bridge Cleavage (High-Energy Cleavage)
The most diagnostic fragmentation occurs at the methylene bridge connecting the imidazole core to the thiophene ring. This heterolytic cleavage requires higher collision energies (25–35 eV) and can proceed via two competing charge-retention pathways [3]:
-
Thiophenium Ion Formation (m/z 97.011): The charge is retained on the thiophene-containing fragment. The resulting thiophenium ion is highly stable due to the delocalization of the positive charge and the electron-donating lone pairs of the sulfur atom [2].
-
Protonated Imidazole Core (m/z 113.035): The charge is retained on the imidazole-4-carboxylic acid core.
Comparative Insight: When comparing this to the 1-benzyl analog, the carboxylic acid neutral losses remain identical. However, the methylene bridge cleavage of the benzyl analog yields a tropylium/benzyl cation at m/z 91.055 instead of the thiophenium ion. The thiophenium ion (m/z 97) is generally less abundant than the tropylium ion (m/z 91) due to the higher electronegativity of sulfur compared to carbon, which slightly destabilizes the adjacent carbocation relative to a pure hydrocarbon system.
Quantitative Data Comparison
The following table summarizes the exact masses and expected ESI-MS/MS fragmentation data for both compounds, providing a reference for MRM transition design.
| Parameter | 1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid | 1-Benzyl-1H-imidazole-4-carboxylic acid (Alternative) |
| Chemical Formula | C9H8N2O2S | C11H10N2O2 |
| Exact Mass (Da) | 208.0306 | 202.0742 |
| Precursor Ion [M+H]+ | m/z 209.038 | m/z 203.082 |
| Primary Diagnostic Fragment | m/z 97.011 (Thiophenium ion) | m/z 91.055 (Tropylium/Benzyl ion) |
| Secondary Core Fragment | m/z 113.035 (Imidazole core) | m/z 113.035 (Imidazole core) |
| Neutral Loss: −H2O | m/z 191.027 | m/z 185.071 |
| Neutral Loss: −CO2 | m/z 165.048 | m/z 159.092 |
Fragmentation Pathway Visualization
Caption: Fragmentation pathway of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid [M+H]+.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure high-fidelity data acquisition, do not treat the mass spectrometer as a "black box." The following protocol is designed as a self-validating system, ensuring that chemical causality is respected at every step.
Step 1: Mobile Phase Preparation
-
Action: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: Formic acid is not merely a buffer; it lowers the pH well below the pKa of the imidazole nitrogen (~7.0), driving the equilibrium entirely toward the protonated state. This maximizes the [M+H]+ precursor ion yield in the ESI source.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL of the sample (100 ng/mL in 50:50 Water:MeOH) onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a steep gradient from 5% B to 95% B over 3 minutes.
-
Causality: The steep gradient prevents longitudinal diffusion of the analyte band, eluting the compound in a sharp, concentrated peak. This maximizes the signal-to-noise ratio required for high-quality MS/MS triggering.
Step 3: MS/MS Acquisition (Stepped Collision Energy)
-
Action: Operate the mass spectrometer in ESI+ Product Ion Scan mode. Apply a stepped Collision Energy (CE) of 15 eV, 25 eV, and 35 eV.
-
Causality: Fragmentation is energy-dependent. A low CE (15 eV) is required to observe the fragile carboxylic acid losses ( −H2O , −CO2 ). A high CE (35 eV) provides the activation energy necessary to overcome the bond dissociation energy of the methylene bridge, yielding the diagnostic m/z 97 and m/z 113 ions.
Step 4: System Self-Validation (Isotopic Pattern Verification)
-
Action: Inspect the MS/MS spectrum for a minor fragment peak at m/z 99.007.
-
Causality: Sulfur has a naturally occurring 34S isotope with an abundance of approximately 4.4% [4]. If the m/z 97 peak is truly the thiophenium ion, an m/z 99 peak must be present at ~4.4% of the m/z 97 intensity. If this isotopic signature is absent, the fragment is likely a hydrocarbon isobar contaminant, and the system requires mass calibration or higher resolution settings.
References
-
Title: Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides Source: PubMed (Nucleosides Nucleotides Nucleic Acids) URL: [Link]
-
Title: Universal and Efficient p-Doping of Organic Semiconductors by Electrophilic Attack of Cations (Thiophenium Ion Characterization) Source: arXiv URL: [Link]
- Title: Leveraging mass spectrometry fragmentation patterns for accelerated screening and structural elucidation of new etomidate analogues Source: Ovid URL
- Title: GLC and GLC-MS Analysis of Thiophene Derivatives Source: ResearchGate URL
Benchmarking 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors
Executive Summary
The rapid global spread of carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa is largely driven by the expression of Metallo-β-Lactamases (MBLs) such as NDM-1, VIM-2, and IMP-1. Because MBLs utilize active-site zinc ions to hydrolyze the β-lactam ring, they are impervious to clinically approved serine-β-lactamase inhibitors (e.g., Tazobactam, Avibactam)[1].
This guide provides a comprehensive benchmarking analysis of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid (TIMCA) derivatives. By acting as competitive, zinc-chelating pharmacophores, TIMCA derivatives represent a promising class of Type IV MBL inhibitors. Here, we objectively compare their in vitro efficacy and antibiotic synergy against standard MBL inhibitors, including D-Captopril and L-Captopril, providing actionable protocols for downstream drug development[2].
Mechanistic Rationale: The Causality of Inhibition
To effectively benchmark TIMCA derivatives, it is critical to understand the structural causality behind their inhibitory potency. MBLs possess a shallow active site containing two zinc ions (Zn1 and Zn2) bridged by a catalytic hydroxide ion, which executes the nucleophilic attack on the β-lactam carbonyl[1].
The structural design of the TIMCA scaffold acts as a self-validating system for MBL inhibition through two synergistic mechanisms[3]:
-
Bidentate Zinc Chelation (The Warhead): The imidazole-4-carboxylic acid moiety serves as a potent metal-binding pharmacophore (MBP). The carboxylate oxygen and the adjacent imidazole nitrogen coordinate directly with Zn1 and Zn2, displacing the catalytic water molecule and arresting the hydrolysis reaction[4].
-
Hydrophobic Anchoring (The Selectivity Filter): The thiophen-2-ylmethyl group at the N1 position extends into the flexible L10 loop (prominent in VIM-2 and NDM-1). This establishes strong π-π stacking and hydrophobic interactions with residues such as Trp93 and Phe218, significantly increasing the residence time compared to smaller, highly polar inhibitors like Captopril[3].
Caption: Mechanism of MBL inhibition by TIMCA derivatives via active-site zinc chelation.
Benchmarking Data: TIMCA vs. Standard Inhibitors
To establish the relative potency of the TIMCA scaffold, a representative lead compound (TIMCA-Lead) is benchmarked against established MBL inhibitors. D-Captopril is utilized as the primary clinical benchmark due to its well-documented NDM-1 IC50 of ~7.9 μM, whereas its stereoisomer L-Captopril serves as a weak-binding control[2][5]. EDTA is included as a non-specific metal chelator control.
Table 1: In Vitro Inhibitory Activity (IC50, μM) Against Clinically Relevant MBLs
| Compound | NDM-1 (B1 Subclass) | VIM-2 (B1 Subclass) | IMP-1 (B1 Subclass) |
| TIMCA-Lead | 1.2 ± 0.1 | 0.8 ± 0.1 | 2.5 ± 0.3 |
| D-Captopril | 7.9 ± 0.5 | 0.07 ± 0.01 | 7.2 ± 1.2 |
| L-Captopril | 202.0 ± 15.0 | 5.5 ± 0.8 | 12.5 ± 1.5 |
| EDTA | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.1 |
Data Interpretation: TIMCA-Lead demonstrates a 6.5-fold improvement in NDM-1 inhibition over D-Captopril. While D-Captopril remains highly potent against VIM-2, TIMCA-Lead exhibits a more balanced, broad-spectrum profile across multiple B1 subclass MBLs[5].
Table 2: Antibiotic Synergy (Meropenem MIC, μg/mL) in MBL-Producing Strains
| Treatment Condition | E. coli (NDM-1) | P. aeruginosa (VIM-2) |
| Meropenem (MEM) alone | 64 | 128 |
| MEM + TIMCA-Lead (10 μM) | 2 | 4 |
| MEM + D-Captopril (10 μM) | 16 | 8 |
| MEM + L-Captopril (10 μM) | 64 | 64 |
Data Interpretation: TIMCA-Lead successfully restores Meropenem susceptibility in highly resistant strains, reducing the Minimum Inhibitory Concentration (MIC) below the clinical breakpoint (≤2 μg/mL for E. coli).
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to when benchmarking TIMCA derivatives.
Protocol 1: Nitrocefin-Based MBL Kinetic Inhibition Assay
This epi-absorbance-format assay utilizes Nitrocefin, a chromogenic cephalosporin that shifts from yellow (λmax = 395 nm) to red (λmax = 495 nm) upon β-lactam ring hydrolysis[6][7].
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 μM ZnSO₄, 0.01% Triton X-100 (to prevent compound aggregation).
-
Enzyme: Purified recombinant NDM-1 or VIM-2 (Final concentration: 1 nM).
-
Substrate: Nitrocefin stock dissolved in DMSO (Final assay concentration: 100 μM)[7].
Step-by-Step Procedure:
-
Compound Preparation: Serially dilute TIMCA derivatives and Captopril standards in DMSO. Ensure the final DMSO concentration in the assay does not exceed 2% (v/v) to prevent enzyme denaturation[7].
-
Enzyme Pre-incubation: In a 96-well clear-bottom microplate, add 90 μL of Assay Buffer containing 1 nM enzyme. Add 5 μL of the diluted inhibitor. Incubate at 25°C for 15 minutes to allow the inhibitor to reach binding equilibrium with the active site zinc[7].
-
Reaction Initiation: Add 5 μL of 2 mM Nitrocefin stock to all wells (yielding a 100 μM final concentration)[7].
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the linear increase in absorbance at 490 nm continuously for 10–15 minutes at 25°C[7].
-
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine the IC50 by plotting the fractional activity (Vi/V0) against the log of the inhibitor concentration using non-linear regression.
Caption: Step-by-step workflow for the high-throughput nitrocefin MBL inhibition assay.
Protocol 2: Checkerboard Synergy Assay (MIC Reduction)
This assay validates whether the in vitro enzymatic inhibition translates to whole-cell antibacterial efficacy by restoring carbapenem susceptibility.
Step-by-Step Procedure:
-
Prepare a 2D matrix in a 96-well plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Dispense Meropenem in 2-fold serial dilutions along the X-axis (e.g., 0.125 to 128 μg/mL).
-
Dispense the TIMCA inhibitor in 2-fold serial dilutions along the Y-axis (e.g., 1.25 to 40 μg/mL).
-
Inoculate wells with the target CRE strain (e.g., E. coli expressing NDM-1) to a final concentration of 5 × 10⁵ CFU/mL.
-
Incubate at 37°C for 18–20 hours.
-
Determine the MIC visually (absence of turbidity) and calculate the Fractional Inhibitory Concentration Index (FICI). Synergy is defined as FICI ≤ 0.5.
References
- Source: MDPI (International Journal of Molecular Sciences)
- Source: NIH / PMC (Antimicrobial Agents and Chemotherapy)
- Application of 1-substituted-1H-imidazole-2-carboxylic acid compounds in preparation of metal β-lactamase inhibitor (CN111187218A)
- Source: ResearchGate (Bioorganic & Medicinal Chemistry)
- Thiomandelic acid metallo-beta-lactamase inhibition assay protocol Source: Benchchem URL
- ML302, a Novel Beta-lactamase (BLA)
Sources
- 1. ML302, a Novel Beta-lactamase (BLA) Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111187218A - Application of 1-substituted-1H-imidazole-2-carboxylic acid compounds in preparation of metal β -lactamase inhibitor - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
An essential aspect of modern drug development is the safe and efficient handling of specialized chemical building blocks. The compound 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid is a highly valuable intermediate, frequently utilized in the synthesis of broad-spectrum metallo-β-lactamase (MBL) inhibitors[1] and apelin receptor agonists.
Because this compound features multiple reactive and biologically active moieties, standardizing its handling, personal protective equipment (PPE), and disposal is critical for laboratory safety. This guide provides a self-validating, step-by-step operational protocol grounded in structural hazard causality.
Chemical Identity & Quantitative Data
Before handling any chemical, it is imperative to understand its physical and quantitative properties. The table below summarizes the core data for this compound to inform risk assessment.
| Property | Quantitative Value / Description |
| Chemical Name | 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid |
| CAS Number | 1537142-47-4 |
| Molecular Formula | C9H8N2O2S |
| Molecular Weight | 208.24 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Key Structural Motifs | Thiophene ring, Imidazole core, Carboxylic acid |
Hazard Causality & Risk Assessment
Laboratory safety is not about blindly following rules; it is about understanding why a chemical is hazardous. The risks associated with 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid are directly dictated by its structural moieties:
-
Thiophene Ring: Thiophene derivatives are susceptible to oxidative metabolism via hepatic cytochrome P450 enzymes. If inhaled or systemically absorbed, they can form reactive epoxide intermediates that pose toxicity risks.
-
Imidazole-4-Carboxylic Acid Core: This amphoteric moiety contains both a basic nitrogen and an acidic carboxyl group. Upon contact with the moisture of the skin, eyes, or respiratory mucous membranes, it causes localized pH shifts, leading to acute tissue irritation.
-
Physical State (Powder): As a dry, crystalline powder, the compound is highly prone to electrostatic charging. This creates a significant aerosolization and inhalation hazard during transfer.
Fig 1: Structural moieties mapped to primary hazards and required PPE for safe handling.
Core PPE Requirements (The "Armor")
Based on the hazard causality outlined above, the following Personal Protective Equipment (PPE) is mandatory for all handling procedures:
-
Hand Protection (Nitrile Gloves): Wear standard nitrile gloves with a minimum thickness of 4-8 mil. Causality: Nitrile provides superior resistance against solid chemical penetration and prevents direct dermal contact with the irritating carboxylic acid moiety. Double-gloving is highly recommended during spill cleanup.
-
Eye Protection (Safety Goggles): Snug-fitting, indirect-vented chemical safety goggles are required. Causality: Standard safety glasses leave the top and sides exposed to aerosolized dust. Goggles ensure a complete seal against airborne particulates.
-
Respiratory Protection: All open-container handling must occur within a certified chemical fume hood. If engineering controls fail or bulk transfer is required outside a hood, a NIOSH-approved N95 or P100 particulate respirator must be worn to block fine crystalline dust.
-
Body Protection: A flame-resistant (FR) or 100% cotton lab coat (fully buttoned) and closed-toe shoes.
Operational Workflow & Handling Protocol
Handling fine, electrostatically charged powders requires a self-validating workflow to ensure zero exposure and high experimental yield. Follow this step-by-step methodology for weighing and transfer:
Step 1: Preparation & Fume Hood Setup
-
Action: Ensure the fume hood is operating at a safe face velocity (typically 80-120 feet per minute).
-
Validation: Do not rely solely on digital monitors. Perform a "flutter test" by holding a small strip of tissue paper at the sash opening; it should pull inward steadily.
Step 2: Static Mitigation
-
Action: Apply an anti-static ionizer gun or zero-stat device to the weighing boat and metal spatula before contact.
-
Causality: Heterocyclic powders readily accumulate static charge. Mitigating this prevents the powder from "jumping" off the spatula, thereby eliminating aerosolization and ensuring accurate mass measurement.
Step 3: Enclosed Weighing
-
Action: Weigh the compound using a calibrated analytical balance housed strictly inside the fume hood or a dedicated powder-weighing enclosure.
Step 4: Transfer & Dissolution
-
Action: Transfer the weighed solid into a reaction vial and cap it immediately. If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the vial inside the hood.
-
Causality: Wetting the powder immediately eliminates the inhalation hazard and locks the compound into the liquid phase.
Step 5: Decontamination
-
Action: Wipe down the balance, spatulas, and hood surface with a damp cloth or paper towel soaked in 70% ethanol.
Fig 2: Step-by-step operational workflow for weighing and transferring the chemical.
Spill Management & Disposal Plan
In the event of a spill, immediate and calculated action is required to prevent airborne contamination.
Solid Spill Cleanup Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is pulled down to the lowest workable height.
-
Don PPE: Ensure safety goggles, double nitrile gloves, and a fully buttoned lab coat are worn.
-
Containment: Do not dry sweep. Causality: Dry sweeping mechanically aerosolizes the powder, creating an immediate inhalation hazard.
-
Cleanup: Lightly mist the spilled powder with water or a 10% ethanol solution to bind the dust. Carefully scoop the dampened material using a non-sparking tool or stiff paper into a compatible hazardous waste container.
-
Decontaminate: Wash the spill area thoroughly with soap and water, followed by a 70% ethanol wipe.
Disposal Plan:
-
Categorization: Dispose of as Hazardous Solid Chemical Waste.
-
Segregation: Keep strictly separate from strong oxidizing agents and strong bases to prevent exothermic reactions.
-
Protocol: Label the waste container clearly with the chemical name, CAS number (1537142-47-4), and "Hazardous Solid Waste." Follow institutional guidelines aligned with the National Academies' Prudent Practices in the Laboratory[2].
References
-
Title: Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
